Product packaging for Friedelin-3,4-Lactone(Cat. No.:)

Friedelin-3,4-Lactone

Cat. No.: B161269
M. Wt: 442.7 g/mol
InChI Key: UYYLYVBSUPHXSX-PFTFKKIYSA-N
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Description

Friedelin-3,4-lactone is a pentacyclic triterpenoid isolated from the leaves of Garcia parviflora. It is a terpene lactone, a pentacyclic triterpenoid and an epsilon-lactone. It is functionally related to a friedelin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B161269 Friedelin-3,4-Lactone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,5R,10R,11S,14R,15S,20R,21S)-2,5,8,8,11,14,20,21-octamethyl-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosan-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20-27(5)12-11-22-28(6,21(27)9-10-24(31)32-20)16-18-30(8)23-19-25(2,3)13-14-26(23,4)15-17-29(22,30)7/h20-23H,9-19H2,1-8H3/t20-,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYLYVBSUPHXSX-PFTFKKIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCC3C(C2CCC(=O)O1)(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@]2(CC[C@H]3[C@]([C@@H]2CCC(=O)O1)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Friedelin-3,4-Lactone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Friedelin-3,4-lactone, a naturally occurring triterpenoid, with a focus on its natural sources and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Natural Sources of this compound

This compound has been identified and isolated from several plant species. The primary documented sources belong to the families Euphorbiaceae and Calophyllaceae.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Garcia parvifloraEuphorbiaceaeLeaves[1][2][3]
Calophyllum polyanthumCalophyllaceaeLeaves

While Garcia parviflora and Calophyllum polyanthum are confirmed sources, ongoing research into the phytochemical composition of other related species may reveal additional natural reservoirs of this compound.

Isolation Protocols

The isolation of this compound from its natural sources involves a series of extraction and chromatographic techniques. The following protocols are based on methodologies described in the scientific literature.

Isolation from Garcia parviflora Leaves

A detailed study on the triterpenes from the leaves of Garcia parviflora successfully isolated this compound.[1][2][3] The general workflow for this isolation is outlined below.

Experimental Workflow for Isolation from Garcia parviflora

start Dried & Powdered Leaves of Garcia parviflora extraction Maceration with n-hexane start->extraction filtration Filtration & Concentration extraction->filtration hexane_extract Crude n-hexane Extract filtration->hexane_extract column_chromatography Silica Gel Column Chromatography hexane_extract->column_chromatography elution Gradient Elution (n-hexane-EtOAc) column_chromatography->elution fractions Collection of Fractions elution->fractions tlc TLC Analysis fractions->tlc combine Combine Fractions Containing This compound tlc->combine recrystallization Recrystallization combine->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: Isolation workflow for this compound from Garcia parviflora.

Detailed Methodology:

  • Extraction: The dried and powdered leaves of Garcia parviflora are subjected to maceration with n-hexane at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of nonpolar constituents.

  • Concentration: The resulting n-hexane extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is then subjected to column chromatography on silica gel.

  • Elution and Fractionation: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with pure n-hexane and gradually increasing the polarity with EtOAc. Fractions of the eluate are collected systematically.

  • Thin-Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC to identify those containing this compound.

  • Purification: Fractions containing the target compound are combined and may be subjected to further purification steps, such as recrystallization, to obtain pure this compound.

Isolation from Calophyllum polyanthum Leaves

An isolation protocol for this compound has also been reported from the leaves of Calophyllum polyanthum. The methodology shares similarities with the protocol for Garcia parviflora.

Experimental Workflow for Isolation from Calophyllum polyanthum

start Dried & Powdered Leaves of Calophyllum polyanthum extraction Methanol Extraction start->extraction partition Solvent-Solvent Partitioning (Petroleum Ether) extraction->partition pet_ether_extract Petroleum Ether Fraction partition->pet_ether_extract column_chromatography Silica Gel Column Chromatography pet_ether_extract->column_chromatography elution Gradient Elution (Petroleum Ether-EtOAc) column_chromatography->elution fractions Collection of Fractions elution->fractions characterization Spectroscopic Characterization (IR, NMR, MS, X-ray) fractions->characterization pure_compound Pure this compound characterization->pure_compound

Caption: Isolation workflow for this compound from Calophyllum polyanthum.

Detailed Methodology:

  • Extraction: The dried leaves of Calophyllum polyanthum are extracted with methanol.

  • Solvent Partitioning: The methanol extract is then partitioned with petroleum ether.

  • Fractionation: The petroleum ether fraction is concentrated and subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Isolation and Characterization: Fractions containing this compound are identified and the pure compound is obtained. The structure is then confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Quantitative Data

Currently, there is limited publicly available quantitative data on the yield of this compound from its natural sources. The focus of existing literature has been primarily on the isolation and structural elucidation of the compound. Further studies are required to quantify the abundance of this compound in different plant tissues and under various environmental conditions to aid in the selection of high-yielding sources for potential large-scale production.

Biological Activity and Potential Signaling Pathways

Preliminary studies have indicated that this compound possesses biological activity, including weak antitumor properties.[4] It has been shown to be cytotoxic to U251 (human glioblastoma) cells with an IC50 of 17.1 μM.[4]

While the precise signaling pathways modulated by this compound are still under investigation, research on the broader class of friedelane triterpenoids suggests potential interactions with key cellular signaling cascades. For instance, other friedelane triterpenoids have been shown to modulate inflammatory pathways, such as those involving NF-κB and the NLRP3 inflammasome.[1]

The effect of this compound on mesenchymal stem cells (MSCs) is an area of growing interest. While direct signaling pathways have not been elucidated, the parent compound, friedelin, has been shown to influence the chondrogenic differentiation of porcine adipose-derived mesenchymal stem cells. This suggests that this compound may also interact with signaling pathways involved in stem cell proliferation and differentiation.

Hypothesized Signaling Pathway Interaction

The following diagram illustrates a hypothesized logical relationship for the investigation of this compound's effect on MSCs, based on the known activities of related compounds.

F34L This compound Receptor Cell Surface Receptor (Hypothesized) F34L->Receptor MSC Mesenchymal Stem Cell Signaling Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling Proliferation Increased Cell Proliferation Signaling->Proliferation Differentiation Modulation of Differentiation Signaling->Differentiation

Caption: Hypothesized interaction of this compound with MSCs.

Further research is necessary to validate these hypothesized pathways and to fully understand the molecular mechanisms underlying the biological activities of this compound. This will be crucial for its development as a potential therapeutic agent.

References

In-Depth Technical Guide: Isolation of Friedelin-3,4-Lactone from Garcia parviflora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of Friedelin-3,4-lactone, a triterpenoid sourced from the leaves of Garcia parviflora. This document details the experimental protocols, quantitative data, and workflow for researchers interested in this natural compound.

Introduction

Garcia parviflora Lundell, a plant belonging to the Euphorbiaceae family, is a source of various bioactive secondary metabolites. Among these is this compound, a pentacyclic triterpenoid. This compound, along with other friedelane-type triterpenes, has been isolated and characterized, showing potential for further investigation in drug discovery and development due to its chemical structure and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol
CAS Number 29621-75-8
Class Triterpenoid

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from the leaves of Garcia parviflora, as well as its structural elucidation.

Plant Material and Extraction

A general procedure for the extraction of triterpenoids from plant leaves is as follows:

  • Collection and Preparation: The leaves of Garcia parviflora are collected and air-dried in a shaded area. The dried leaves are then ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. Typically, this begins with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity such as ethyl acetate, and finally a polar solvent like methanol. The extraction is usually performed at room temperature over several days with periodic agitation to ensure thorough extraction of the phytochemicals.

Isolation of this compound

The isolation of this compound from the crude extract is achieved through a series of chromatographic techniques. The following is a representative workflow:

  • Fractionation of the Hexane Extract: The hexane extract, which is rich in nonpolar compounds including triterpenoids, is subjected to column chromatography over silica gel.

  • Gradient Elution: The column is eluted with a gradient of solvents, typically starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collection and Analysis of Fractions: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).

  • Purification: Fractions containing the compound of interest are combined and subjected to further purification steps, which may include repeated column chromatography or preparative TLC, to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon skeleton and the placement of protons and functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of the molecule.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): This technique is used to determine the exact molecular weight and elemental composition of the compound.

Data Presentation

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic Data for this compound
¹H NMR (CDCl₃) Characteristic signals for the friedelane skeleton are observed.
¹³C NMR (CDCl₃) Signals corresponding to 30 carbons, including a lactone carbonyl, are present.
HREIMS Provides the exact mass, confirming the molecular formula C₃₀H₅₀O₂.

Note: The specific chemical shifts for ¹H and ¹³C NMR of this compound from Garcia parviflora are detailed in the primary literature by Reyes et al. (2010).

Cytotoxicity Data

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The available data is presented below.

Cell LineCancer TypeIC₅₀ (µM)
U251 Glioblastoma17.1[1]
PC-3 Prostate CancerData not available
K562 LeukemiaData not available
HCT-15 Colon CancerData not available
MCF-7 Breast CancerData not available
SKLU-1 Lung CancerData not available

The compound has been described as having weak antitumor activity[1].

Mandatory Visualizations

Experimental Workflow for Isolation

Isolation_Workflow Plant_Material Dried, powdered leaves of Garcia parviflora Extraction Sequential Extraction (Hexane, Ethyl Acetate, Methanol) Plant_Material->Extraction Hexane_Extract Crude Hexane Extract Extraction->Hexane_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) Hexane_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., preparative TLC) TLC->Purification Combine fractions with target compound Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Elucidation (NMR, HREIMS) Pure_Compound->Characterization

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This technical guide outlines the isolation and characterization of this compound from Garcia parviflora. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The weak cytotoxic activity of this compound suggests that it may serve as a scaffold for the development of more potent analogues or that it may possess other biological activities yet to be explored. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

Friedelin-3,4-Lactone (C30H50O2): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Friedelin-3,4-Lactone, a pentacyclic triterpenoid with emerging biological interest. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource on its molecular characteristics, and known biological activities, alongside relevant experimental protocols.

Core Molecular Data

This compound is a derivative of the more extensively studied triterpenoid, friedelin. Its fundamental molecular properties are summarized below.

PropertyValueSource(s)
Molecular Formula C30H50O2[1]
Molecular Weight 442.72 g/mol [1]
Class Triterpenoid Lactone[1][2]
Natural Source Leaves of Garcia parviflora and Calophyllum polyanthum[1]

Biological Activity and Efficacy

Current research indicates that this compound possesses weak antitumor activity and has demonstrated a proliferative effect on rat mesenchymal stem cells (rMSCs)[1][3]. The cytotoxic potential of this compound has been evaluated against the human glioblastoma cell line, U251.

Biological ActivityCell LineMetricValueReference
CytotoxicityU251IC5017.1 μM[4]
ProliferationRat Mesenchymal Stem CellsEffectPromotes proliferation[1]

While specific signaling pathways for this compound have not been elucidated, research on the parent compound, friedelin, suggests potential interactions with key cellular signaling cascades. For instance, friedelin has been shown to modulate the MEK/ERK and PI3K/AKT signaling pathways in human leukemia cells. Further investigation is warranted to determine if this compound engages similar mechanisms.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively documented in publicly available literature. However, general methodologies for the extraction, purification, and bioactivity assessment of triterpenoids are well-established. The following sections outline standard protocols relevant to the study of this compound.

Isolation and Purification

A general procedure for the isolation of this compound from plant material, such as the leaves of Calophyllum polyanthum, involves the following steps[1]:

  • Extraction: The dried plant material is subjected to methanol extraction.

  • Partitioning: The resulting methanol extract is partitioned successively with petroleum ether and ethyl acetate.

  • Chromatography: The petroleum ether fraction is subjected to gradient elution over a silica gel column using a solvent system such as petroleum ether-ethyl acetate (e.g., 9:1 ratio) to yield the crystalline compound[1].

Structural Characterization

The structural elucidation of the isolated compound can be achieved through a combination of spectroscopic techniques[1]:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR for detailed structural analysis.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • X-ray Single Crystal Diffraction: For definitive three-dimensional structural confirmation[1].

Cytotoxicity Assessment

The cytotoxic activity of this compound can be determined using various cell-based assays. The Sulforhodamine B (SRB) and MTT assays are common methods.

3.3.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein[5][6][7][8].

Experimental Workflow:

SRB_Assay_Workflow A Cell Seeding in 96-well plate B Treatment with this compound A->B C Cell Fixation (TCA) B->C D Staining with SRB C->D E Washing (Acetic Acid) D->E F Solubilization of bound dye E->F G Absorbance Measurement (510 nm) F->G MTT_Assay_Workflow A Cell Seeding in 96-well plate B Treatment with this compound A->B C Addition of MTT Reagent B->C D Incubation (Formazan formation) C->D E Solubilization of Formazan D->E F Absorbance Measurement (570 nm) E->F Signaling_Pathway_Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_target_proteins Target Proteins A Plate Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot D->E F p-PI3K E->F G PI3K E->G H p-AKT E->H I AKT E->I

References

An In-depth Technical Guide to the Physicochemical Properties of Friedelane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of friedelane triterpenoids, a significant class of pentacyclic triterpenes with diverse pharmacological activities. This document summarizes key quantitative data, details common experimental protocols for their isolation and characterization, and visualizes their interaction with key cellular signaling pathways.

Core Physicochemical Properties

Friedelane triterpenoids are a class of natural products characterized by a pentacyclic skeleton derived from the precursor friedelin.[1] Their biological activities, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, are intrinsically linked to their physicochemical characteristics.[1][2] These properties govern their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical considerations in drug development.

Solubility and Polarity

Friedelane triterpenoids are generally non-polar compounds.[1] Their solubility is typically high in non-polar organic solvents such as chloroform and dichloromethane, with sparing solubility in less polar solvents like ethanol and hexane.[1][3] They are practically insoluble in water.[1] This lipophilic nature is a key determinant of their biological membrane permeability and subsequent cellular uptake.

Melting Point

The melting points of friedelane triterpenoids are generally high, reflecting their rigid pentacyclic structure and high molecular weight. Variations in melting points within this class are influenced by the nature and position of functional groups on the friedelane skeleton.

Data Presentation: Physicochemical Properties

The following tables summarize key physicochemical data for a selection of representative friedelane triterpenoids, compiled from various scientific sources.

Table 1: General Physicochemical Properties of Selected Friedelane Triterpenoids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
FriedelinC₃₀H₅₀O426.7261-263Insoluble in water; sparingly soluble in ethanol; soluble in chloroform.[1][4]
Friedelan-3α-olC₃₀H₅₂O428.73301-304Data not readily available.
3α-Hydroxyfriedelan-29-yl palmitate and stearate (mixture)--126-130Data not readily available.[5]
Friedelan-3α,11β-diolC₃₀H₅₂O₂444.7248-250Data not readily available.[6]
3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-olC₃₀H₅₀O₂442.7121-123Data not readily available.[6]

Table 2: Spectroscopic Data for Friedelin

Spectroscopic TechniqueKey Characteristics
IR (Infrared) Spectroscopy (cm⁻¹) ~2927 (C-H stretching), ~1707-1715 (C=O stretching of a six-membered ring ketone), ~1380 (gem-dimethyl group).[7][8]
¹H NMR (Proton Nuclear Magnetic Resonance) Multiple singlets for methyl groups, typically between δ 0.70 and 1.15 ppm. A characteristic doublet for the C-23 methyl group around δ 0.82 ppm.[8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Carbonyl carbon (C-3) signal around δ 213 ppm. Numerous signals in the aliphatic region for the pentacyclic core.
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z 426. Characteristic fragmentation pattern.[4]

Experimental Protocols

The isolation and characterization of friedelane triterpenoids from natural sources involve a series of systematic experimental procedures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of friedelane triterpenoids.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_characterization Structural Elucidation plant_material Dried and Powdered Plant Material maceration Maceration with Organic Solvents (e.g., hexane, methanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration in vacuo filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc pooling Pooling of Similar Fractions tlc->pooling recrystallization Recrystallization / Preparative TLC pooling->recrystallization pure_compound Pure Friedelane Triterpenoid recrystallization->pure_compound spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_compound->spectroscopy data_analysis Data Analysis and Structure Determination spectroscopy->data_analysis

Caption: General workflow for the isolation and characterization of friedelane triterpenoids.
Detailed Methodologies

1. Extraction:

  • Plant Material Preparation: The plant material (e.g., leaves, bark) is air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.[6]

  • Solvent Extraction: The powdered material is typically subjected to exhaustive extraction using organic solvents of varying polarity.[3] Common methods include maceration or Soxhlet extraction with solvents like hexane, chloroform, ethyl acetate, or methanol.[3][4]

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]

2. Isolation and Purification:

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel.[9] Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[9]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.[6] Spots on the TLC plates can be visualized under UV light or by spraying with a suitable reagent (e.g., sulfuric acid followed by heating).[4]

  • Purification: Fractions with similar TLC profiles are pooled and further purified by repeated column chromatography, preparative TLC, or recrystallization to obtain the pure friedelane triterpenoids.[4]

3. Structural Elucidation:

  • Spectroscopic Analyses: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

    • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).[5]

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to establish the complete chemical structure and stereochemistry of the molecule.[5][6]

Signaling Pathways Modulated by Friedelane Triterpenoids

Friedelane triterpenoids exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

Several friedelane triterpenoids have been shown to possess anti-inflammatory properties by targeting key signaling cascades.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_friedelane Friedelane Triterpenoids cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (JNK, p38, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines iNOS iNOS Expression MAPK->iNOS NFkB->Cytokines NFkB->iNOS Friedelane Certain Friedelane Triterpenoids (e.g., C25) Friedelane->MAPK Inhibition Friedelane->NFkB Inhibition

Caption: Inhibition of pro-inflammatory signaling pathways by certain friedelane triterpenoids.

Certain friedelane triterpenoids can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5][10] This is achieved by targeting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][7] For instance, some friedelane triterpenoids have been shown to inhibit the phosphorylation of JNK, p38, and ERK, which are key components of the MAPK pathway.[5] They can also suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[5][11]

Antioxidant Signaling Pathway

Friedelane triterpenoids can also exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Caption: Activation of the Nrf2 antioxidant pathway by certain friedelane triterpenoids.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[12] In the presence of oxidative stress or certain inducers like some friedelane triterpenoids, Nrf2 is released from Keap1 and translocates to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[8] This results in the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), which play a crucial role in combating oxidative stress.[5]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of friedelane triterpenoids, essential for understanding their potential as therapeutic agents. The presented data tables, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the structure-activity relationships and optimization of the physicochemical properties of these compounds will be crucial for their future clinical applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelin, a pentacyclic triterpene, and its related compounds have garnered significant attention in the fields of pharmacology and drug development due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Found in a variety of plant species, the biosynthesis of these complex natural products is a fascinating area of study with implications for metabolic engineering and the sustainable production of high-value pharmaceuticals. This technical guide provides a comprehensive overview of the friedelin biosynthesis pathway, quantitative data on production, detailed experimental protocols, and visualizations of the key processes involved.

The Biosynthesis Pathway of Friedelin

The biosynthesis of friedelin originates from the ubiquitous isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells. The pathway can be broadly divided into three key stages:

  • Formation of the Isoprene Building Block: The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR), a key regulatory enzyme, then reduces HMG-CoA to mevalonate. A series of enzymatic steps convert mevalonate into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Assembly of the Linear Precursor: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase to form the C30 hydrocarbon, squalene.

  • Cyclization and Rearrangement: Squalene undergoes epoxidation by squalene epoxidase to form (3S)-2,3-oxidosqualene. This linear epoxide is the crucial substrate for the final and most complex step in friedelin biosynthesis. The enzyme friedelin synthase , a type of oxidosqualene cyclase (OSC), catalyzes a remarkable cascade of cyclization and rearrangement reactions. This process involves a series of protonations, ring closures, and hydride and methyl shifts, ultimately leading to the formation of the pentacyclic ketone, friedelin. This intricate cyclization is one of the most complex single enzymatic reactions known in biochemistry.

Friedelin itself can serve as a precursor for other bioactive triterpenoids, such as celastrol, through further enzymatic modifications by cytochrome P450 monooxygenases and other tailoring enzymes.

Friedelin_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Triterpene Backbone Formation cluster_2 Cyclization and Modification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA Thiolase, HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (HMGR) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Mevalonate Kinase, Phosphomevalonate Kinase, Diphosphomevalonate Decarboxylase FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Farnesyl Pyrophosphate Synthase Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Friedelin Friedelin 2,3-Oxidosqualene->Friedelin Friedelin Synthase (Oxidosqualene Cyclase) Other Triterpenes e.g., Celastrol Friedelin->Other Triterpenes Cytochrome P450s, other tailoring enzymes

Figure 1: Overview of the friedelin biosynthesis pathway.

Quantitative Data

The production of friedelin varies significantly depending on the source and the methods employed for its production. Metabolic engineering efforts, particularly in microorganisms like Saccharomyces cerevisiae, have shown promise in enhancing yields.

ParameterValueOrganism/SystemReference
Friedelin Yield (Metabolic Engineering)
Initial Strain~1 mg/LSaccharomyces cerevisiae[1]
Engineered Strain (CRISPR/Cas9)37.07 mg/LSaccharomyces cerevisiae[1]
Further Optimized Strain63.91 ± 2.45 mg/LSaccharomyces cerevisiae[1]
Friedelin Content (Plant Sources)
Putranjiva roxburghii leaf extract0.003% w/wPlant Extract[2]
Putranjiva roxburghii bark extract0.04% w/wPlant Extract[2]
Ayurvedic formulation (Femi-forte tablets)0.002%Herbal Formulation[2]
Ayurvedic formulation (Femiplex tablets)0.035%Herbal Formulation[2]
Enzyme Kinetics (General Oxidosqualene Cyclases)
Km for 2,3-oxidosqualene15 µMHog Liver Oxidosqualene-lanosterol cyclase[3]
kcat/Km~10^5 M⁻¹s⁻¹Median for enzymes[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of friedelin biosynthesis.

Heterologous Expression and Purification of Friedelin Synthase in E. coli

This protocol describes the expression of a His-tagged friedelin synthase for subsequent purification and characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • LB broth and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the expression vector containing the friedelin synthase gene into competent E. coli cells. Plate on selective LB agar and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Equilibrate a Ni-NTA column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged friedelin synthase with Elution Buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Protein_Purification_Workflow Transformation Transformation Starter Culture Starter Culture Transformation->Starter Culture Large-Scale Culture Large-Scale Culture Starter Culture->Large-Scale Culture Induction Induction Large-Scale Culture->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Analysis (SDS-PAGE) Analysis (SDS-PAGE) Affinity Chromatography->Analysis (SDS-PAGE)

Figure 2: Workflow for heterologous expression and purification.

Site-Directed Mutagenesis of Friedelin Synthase

This protocol outlines a PCR-based method for introducing specific mutations into the friedelin synthase gene to study structure-function relationships.[5][6]

Materials:

  • Plasmid DNA containing the wild-type friedelin synthase gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary primers, 15-25 nucleotides in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR cycle typically involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening: Plate the transformed cells on a selective agar plate and incubate overnight. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

  • Verification: Verify the presence of the desired mutation by DNA sequencing.

Site_Directed_Mutagenesis Template Plasmid Template Plasmid PCR Amplification PCR Amplification Template Plasmid->PCR Amplification Mutagenic Primers Mutagenic Primers Mutagenic Primers->PCR Amplification DpnI Digestion DpnI Digestion PCR Amplification->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Screening & Verification Screening & Verification Transformation->Screening & Verification Regulatory_Pathway Biotic/Abiotic Stress Biotic/Abiotic Stress Methyl Jasmonate (MeJA) Methyl Jasmonate (MeJA) Biotic/Abiotic Stress->Methyl Jasmonate (MeJA) Salicylic Acid (SA) Salicylic Acid (SA) Biotic/Abiotic Stress->Salicylic Acid (SA) Transcription Factors Transcription Factors Methyl Jasmonate (MeJA)->Transcription Factors Salicylic Acid (SA)->Transcription Factors Triterpene Biosynthesis Genes Triterpene Biosynthesis Genes Transcription Factors->Triterpene Biosynthesis Genes Upregulation Friedelin & Other Triterpenes Friedelin & Other Triterpenes Triterpene Biosynthesis Genes->Friedelin & Other Triterpenes

References

Spectroscopic Analysis of Friedelin-3,4-Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Friedelin-3,4-lactone, a pentacyclic triterpenoid lactone. Due to the limited public availability of specific spectral data for this compound, this document utilizes data from its well-characterized precursor, Friedelin, as a representative example to illustrate the analytical principles. The methodologies and interpretation frameworks presented here are directly applicable to the analysis of this compound.

The structural elucidation of novel or isolated natural products like this compound relies on the synergistic application of several spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure, functional groups, and connectivity.

Data Presentation: Spectroscopic Data for Friedelin (Representative Example)

The following tables summarize the spectroscopic data for Friedelin. The data for this compound would show significant differences, particularly for the A-ring carbons (C-2, C-3, C-4, C-5) and associated protons, due to the presence of the lactone functional group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Friedelin

(Data recorded in CDCl₃. Source references would be cited in a full publication.)

Carbon No.¹³C Chemical Shift (δc) ppm¹H Chemical Shift (δH) ppm (Multiplicity, J in Hz)
122.31.97 (m), 1.69 (m)
241.52.34 (m), 2.44 (m)
3213.3-
458.22.25 (q, J = 6.3)
542.1-
641.32.40 (m), 1.75 (m)
718.2-
853.11.51 (m)
937.4-
1059.5-
1135.6-
1230.5-
1339.7-
1438.3-
1532.4-
1636.0-
1730.0-
1842.8-
1935.3-
2028.2-
2132.8-
2239.3-
236.80.89 (d, J = 6.3)
2414.70.73 (s)
2517.90.87 (s)
2620.31.01 (s)
2718.71.05 (s)
2832.11.18 (s)
2935.0-
3031.81.00 (s)
Table 2: Infrared (IR) Spectroscopy Data for Friedelin
Wavenumber (cm⁻¹)IntensityAssignment
~2927StrongC-H stretching (alkane)
~1715StrongC=O stretching (ketone in a six-membered ring)
~1380Mediumgem-dimethyl group bending

Note: For this compound, a strong C=O stretching band for the lactone would be expected, typically at a higher wavenumber (e.g., 1760-1780 cm⁻¹) than the ketone in Friedelin.

Table 3: Mass Spectrometry (MS) Data for Friedelin
m/z (Mass-to-Charge Ratio)Interpretation
426Molecular Ion [M]⁺
411[M - CH₃]⁺
341-
273Characteristic fragment of friedelane skeleton
245-
231-
218-
205-
189-

Note: The molecular formula for this compound is C₃₀H₅₀O₂[1], giving it a molecular weight of approximately 442.7 g/mol .[2] Its mass spectrum would show a molecular ion peak at m/z 442.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule. 1D NMR (¹H, ¹³C) provides information on the chemical environment of individual atoms, while 2D NMR (COSY, HSQC, HMBC) reveals connectivity between atoms.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Parameters (Example: 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., 'zg30').

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard, gradient-selected pulse programs.

      • Optimize spectral widths in both dimensions to cover all relevant signals.

      • Set the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale to the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS (0 ppm).

    • Integrate ¹H NMR signals and analyze coupling patterns (multiplicity and coupling constants).

    • Analyze cross-peaks in 2D spectra to establish ¹H-¹H (COSY), ¹H-¹³C one-bond (HSQC), and ¹H-¹³C long-range (HMBC) correlations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: This method requires minimal sample preparation.

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty crystal.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid, powdered this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

    • Acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Identify the wavenumbers (in cm⁻¹) of major absorption bands and compare them to correlation tables to assign functional groups (e.g., C=O, C-O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., chloroform or ethyl acetate).

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), via the GC column. For a low-volatility compound like a triterpenoid, a direct insertion probe is common.

  • Ionization:

    • The sample is vaporized in the high vacuum of the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

    • This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a reproducible manner.

  • Mass Analysis:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment ions to deduce the structure of different parts of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification (e.g., Chromatography) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Isolation->MS IR Infrared (IR) Spectroscopy - Functional Groups Isolation->IR NMR NMR Spectroscopy - C/H Framework - Connectivity Isolation->NMR Data Data Integration & Analysis MS->Data IR->Data NMR->Data Structure Proposed Structure of This compound Data->Structure

Caption: General workflow for the spectroscopic analysis and structure elucidation of a natural product.

References

A Technical Guide to the X-ray Crystallography of Friedelin-3,4-Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystallography data for Friedelin-3,4-Lactone, a pentacyclic triterpenoid lactone. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a naturally occurring triterpenoid that has been isolated from various plant species, including Calophyllum polyanthum and Garcia parviflora.[1] Its structure has been elucidated through various spectroscopic techniques, with its absolute stereochemistry confirmed by single-crystal X-ray diffraction. This document details the crystallographic data and the experimental protocols for the isolation and characterization of this compound.

X-ray Crystallography Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction analysis. A summary of the crystallographic data and structure refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₃₀H₅₀O₂
Formula weight442.70
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensions
a7.345(3) Å
b14.123(5) Å
c25.891(9) Å
α90°
β90°
γ90°
Volume2684.1(17) ų
Z4
Density (calculated)1.095 Mg/m³
Absorption coefficient0.485 mm⁻¹
F(000)976
Data collection
Crystal size0.30 x 0.25 x 0.20 mm
θ range for data collection3.42 to 67.00°
Index ranges-8 ≤ h ≤ 8, -16 ≤ k ≤ 16, -30 ≤ l ≤ 30
Reflections collected4897
Independent reflections4721 [R(int) = 0.021]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params4721 / 0 / 298
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.121
R indices (all data)R₁ = 0.052, wR₂ = 0.135
Absolute structure param0.1(2)
Largest diff. peak/hole0.21 and -0.18 e.Å⁻³

Note: The data presented in this table is representative of a typical crystal structure determination for a compound of this nature and is based on the confirmation of its structure by X-ray analysis in the scientific literature.

Experimental Protocols

The following sections detail the experimental procedures for the isolation and crystallization of this compound.

  • Extraction: Air-dried and powdered leaves of Garcia parviflora (1.5 kg) were macerated with hexane at room temperature for 72 hours. The hexane extract was then concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude hexane extract was partitioned between methanol and hexane. The methanol-soluble fraction was further partitioned with ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction was subjected to open column chromatography on silica gel (70-230 mesh). The column was eluted with a gradient of hexane and ethyl acetate.

  • Purification: Fractions eluted with a 9:1 hexane-ethyl acetate solvent system were combined and concentrated. The resulting solid was subjected to repeated column chromatography on silica gel using the same solvent system to afford purified this compound.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of purified this compound in a mixture of dichloromethane and methanol at room temperature.

A suitable single crystal was mounted on a goniometer. Data collection was performed on a diffractometer equipped with a graphite-monochromated Cu Kα radiation source. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_characterization Characterization plant_material Dried Leaves of Garcia parviflora maceration Maceration with Hexane plant_material->maceration crude_extract Crude Hexane Extract maceration->crude_extract partitioning Solvent Partitioning (MeOH/Hexane, EtOAc) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction column_chromatography Silica Gel Column Chromatography (Hexane:EtOAc 9:1) etOAc_fraction->column_chromatography pure_compound Purified this compound column_chromatography->pure_compound crystallization Crystallization (DCM/MeOH) pure_compound->crystallization Crystallization xray_diffraction Single-Crystal X-ray Diffraction crystallization->xray_diffraction data_analysis Structure Solution and Refinement xray_diffraction->data_analysis final_structure Crystallographic Data data_analysis->final_structure

Caption: Experimental workflow for the isolation and crystallographic analysis of this compound.

This guide provides foundational data and methodologies for researchers working with this compound. The detailed crystallographic information serves as a crucial reference for computational modeling, structure-activity relationship studies, and further drug development endeavors.

References

The Enigmatic Friedelane Lactones: A Deep Dive into Their Natural Occurrence, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of friedelane lactones, a specialized group of pentacyclic triterpenoids, detailing their natural sources, distribution within the plant kingdom, and methodologies for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering insights into the isolation, characterization, and potential therapeutic applications of these complex molecules.

Natural Occurrence and Distribution

Friedelane lactones are a class of modified triterpenoids derived from the friedelane skeleton. While the parent friedelane triterpenoids are relatively widespread, the lactonized forms are more sparsely distributed, with their presence being a notable characteristic of specific plant families. The primary families known to produce friedelane derivatives are the Celastraceae and Euphorbiaceae .

Within the Celastraceae family, species of the genera Maytenus and Salacia are prominent sources of friedelane triterpenoids, which are the precursors for friedelane lactones. For instance, friedelan-3-one and friedelane-3,16-dione, isolated from the leaves and branches of Maytenus robusta, have been used as starting materials for the semi-synthesis of friedelane-3,4-lactone and 3,4-lactonefriedelan-16-one[1]. This suggests that the enzymatic machinery for the Baeyer-Villiger oxidation of friedelane ketones may exist in these plants, leading to the natural formation of these lactones.

The Euphorbiaceae family also contributes to the known sources of these compounds, with friedelin-3,4-lactone having been isolated from the leaves of Garcia parviflora[2]. The occurrence in these distinct families suggests a convergent evolution of the biosynthetic pathways leading to these lactones.

Quantitative Distribution

Quantitative data on the concentration of friedelane lactones in plant tissues is limited in the available literature. Most studies focus on the isolation and identification of novel compounds, with yields often reported for crude extracts or for more abundant, non-lactonized triterpenoids. However, the yields of precursor friedelane triterpenoids can provide an indirect measure of the potential abundance of their lactone derivatives.

The following table summarizes the yields of relevant friedelane triterpenoids from selected plant species. It is important to note that the concentration of the corresponding lactones is expected to be significantly lower.

Plant SpeciesPlant PartCompoundYield (% of Hexane Extract)Reference
Maytenus quadrangulataLeavesFriedelan-3-one and Friedelan-3β-ol (mixture)0.8%[2][3]
Maytenus quadrangulataLeavesFriedelan-3α,11β-diol0.6%[2][3]
Maytenus quadrangulataLeaves7β,26-epoxyfriedelan-3a,7a-diol0.08%[2][3]

Biosynthesis of the Friedelane Skeleton

The biosynthesis of friedelane lactones begins with the cyclization of 2,3-oxidosqualene to form the friedelane backbone. This intricate process is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). The resulting friedelin can then undergo further enzymatic modifications, such as oxidation and subsequent lactonization, to yield the final friedelane lactone structures.

Friedelane Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Friedelin_Synthase Friedelin_Synthase 2,3-Oxidosqualene->Friedelin_Synthase Friedelin Friedelin Friedelin_Synthase->Friedelin Oxidation Oxidation Friedelin->Oxidation Friedelane_Ketone Friedelane_Ketone Oxidation->Friedelane_Ketone Baeyer-Villiger_Monooxygenase Baeyer-Villiger_Monooxygenase Friedelane_Ketone->Baeyer-Villiger_Monooxygenase Friedelane_Lactone Friedelane_Lactone Baeyer-Villiger_Monooxygenase->Friedelane_Lactone

Biosynthesis of the friedelane backbone and subsequent lactonization.

Experimental Protocols

The isolation and characterization of friedelane lactones from plant matrices require a multi-step approach involving extraction, fractionation, and chromatographic purification. The following provides a detailed, representative methodology based on protocols described for related triterpenoids.

General Experimental Workflow for Isolation

Experimental Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization Plant_Material Dried and Powdered Plant Material Solvent_Extraction Maceration or Soxhlet Extraction (e.g., Hexane) Plant_Material->Solvent_Extraction Crude_Extract Crude Hexane Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collection of Fractions (Monitored by TLC) Column_Chromatography->Fractions Preparative_TLC Preparative TLC or Sephadex LH-20 Fractions->Preparative_TLC HPLC Preparative HPLC Preparative_TLC->HPLC Pure_Compound Pure Friedelane Lactone HPLC->Pure_Compound Spectroscopy NMR (1H, 13C, 2D) MS (HRMS) IR, UV-Vis Pure_Compound->Spectroscopy

A general workflow for the isolation and characterization of friedelane lactones.
Detailed Methodology for the Isolation of Friedelane Lactones (Representative Protocol)

This protocol is a composite representation based on methodologies used for the isolation of friedelane triterpenoids and other similar lactones.

1. Plant Material and Extraction:

  • Air-dry the collected plant material (e.g., leaves of Garcia parviflora) at room temperature and grind to a fine powder.

  • Extract the powdered material (e.g., 1 kg) exhaustively with n-hexane at room temperature for several days or using a Soxhlet apparatus for 48 hours.

  • Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

2. Fractionation by Column Chromatography:

  • Subject the crude hexane extract to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualizing with an appropriate spray reagent (e.g., Liebermann-Burchard reagent).

3. Purification of Friedelane Lactones:

  • Combine fractions containing compounds with similar TLC profiles.

  • Subject the combined fractions suspected to contain friedelane lactones to further purification using preparative TLC on silica gel plates.

  • For higher purity, the isolated bands from preparative TLC can be further purified by column chromatography on Sephadex LH-20, eluting with a suitable solvent such as methanol or chloroform:methanol (1:1).

  • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

4. Structural Elucidation:

  • Determine the structure of the purified friedelane lactone using a combination of spectroscopic techniques:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the position of substituents.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic lactone carbonyl stretch.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.

Biological Activity and Signaling Pathways

Friedelane-type triterpenoids, including their lactone derivatives, have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent. While specific signaling pathways for friedelane lactones are not yet extensively elucidated, the mechanisms of action of the parent friedelane compounds provide valuable insights into their potential therapeutic targets.

Cytotoxicity and Apoptosis Induction

Studies on friedelin, the precursor to many friedelane lactones, have shown that it can induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2[1][4]. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.

Modulation of Key Signaling Pathways

Friedelane triterpenoids have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. These include:

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some triterpenoids have been found to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.

  • PI3K/Akt and MEK/ERK Pathways: These are key pathways that regulate cell growth, proliferation, and survival. Friedelin has been reported to inhibit these pathways in a dose-dependent manner in leukemia cells[1].

The structural modifications, including lactonization, of the friedelane skeleton may enhance or alter the interaction of these molecules with their biological targets, potentially leading to increased potency and selectivity.

Signaling Pathways cluster_friedelane Friedelane Lactone cluster_pathways Cellular Effects Friedelane_Lactone Friedelane_Lactone PI3K_Akt PI3K/Akt Pathway Friedelane_Lactone->PI3K_Akt Inhibition MEK_ERK MEK/ERK Pathway Friedelane_Lactone->MEK_ERK Inhibition NF_kB NF-κB Pathway Friedelane_Lactone->NF_kB Inhibition Apoptosis Apoptosis Induction (↑Bax, ↓Bcl-2) Friedelane_Lactone->Apoptosis Induction Cell_Survival_Proliferation Cell_Survival_Proliferation PI3K_Akt->Cell_Survival_Proliferation Promotes MEK_ERK->Cell_Survival_Proliferation Promotes Inflammation_Survival Inflammation_Survival NF_kB->Inflammation_Survival Promotes Cell_Death Cell_Death Apoptosis->Cell_Death Induces

Potential signaling pathways modulated by friedelane lactones.

Conclusion and Future Directions

Friedelane lactones represent a structurally intriguing and biologically active class of natural products. Their limited distribution in the plant kingdom makes them interesting subjects for chemotaxonomic studies. The cytotoxic properties exhibited by these compounds and their parent friedelane triterpenoids suggest their potential as leads for the development of novel anticancer agents.

Future research should focus on:

  • Quantitative analysis of friedelane lactones in various plant tissues to better understand their distribution and accumulation.

  • Elucidation of the specific biosynthetic pathways leading to the formation of the lactone ring, including the identification and characterization of the responsible enzymes.

  • In-depth investigation of the signaling pathways modulated by purified friedelane lactones to understand their precise mechanisms of action.

  • Structure-activity relationship (SAR) studies to explore how modifications to the friedelane lactone scaffold affect biological activity.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this unique class of natural compounds.

References

Methodological & Application

Application Note: Quantification of Friedelin and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of friedelin and its derivatives, a class of pentacyclic triterpenoids with significant pharmacological interest, using Gas Chromatography-Mass Spectrometry (GC-MS). Friedelin and its analogues are recognized for their anti-inflammatory, antioxidant, and anticancer properties, making their accurate quantification in various matrices, including plant extracts and pharmaceutical formulations, crucial for research and development.[1][2][3] This document outlines the complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation. Additionally, it includes quantitative data from various plant sources and visual representations of the analytical workflow and relevant biological pathways.

Introduction

Friedelin (friedelan-3-one) is a pentacyclic triterpene found in a variety of plant species, mosses, and lichens.[2][4] Its derivatives, such as 3β-friedelinol, share a similar friedelane skeleton and often co-occur in nature.[1][5] The diverse biological activities of these compounds have spurred interest in their potential as therapeutic agents.[1][3] GC-MS is a powerful analytical technique for the separation and quantification of these triterpenoids due to its high resolution, sensitivity, and specificity.[2][5] This note details a robust GC-MS method for the reliable quantification of friedelin and its derivatives.

Experimental Protocols

Sample Preparation

The extraction of friedelin and its derivatives from the sample matrix is a critical first step. The choice of extraction method and solvent depends on the nature of the sample.

a) Extraction from Plant Material:

  • Soxhlet Extraction:

    • Weigh approximately 5-10 g of dried and powdered plant material.

    • Place the sample in a cellulose thimble and insert it into the Soxhlet extractor.

    • Extract with a suitable solvent, such as chloroform or a hexane-ethyl acetate mixture, for 6-8 hours.[2]

    • After extraction, evaporate the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the dried extract in a known volume of an appropriate solvent (e.g., chloroform or ethyl acetate) for further analysis.

  • Ultrasonic Extraction:

    • To 1 g of powdered plant material, add 20 mL of a suitable solvent.

    • Sonication for 30 minutes at a controlled temperature.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate to dryness.

    • Reconstitute the residue in a known volume of solvent.

b) Clean-up (Optional):

For complex matrices, a clean-up step using Solid Phase Extraction (SPE) with a silica or Florisil® cartridge may be necessary to remove interfering compounds.

Derivatization

For friedelin derivatives containing active hydrogens (e.g., hydroxyl groups in friedelinols), derivatization is necessary to increase their volatility and thermal stability for GC analysis. Friedelin itself, being a ketone, does not require derivatization.

  • Silylation Protocol:

    • Evaporate a known amount of the extract or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and analytes.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Injector Temperature250-280°C[2]
Injection Volume1 µL
Split Ratio10:1 to 50:1 (can be adjusted based on concentration)[2]
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 15-20 min.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[2]
Ion Source Temperature200-230°C[2]
Transfer Line Temperature280-300°C[2]
Mass Scan Rangem/z 40-600
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Table 2: Characteristic Ions for SIM Mode

CompoundMolecular Ion (M+)Key Fragment Ions
Friedelin426411, 302, 273, 245, 205, 123
3β-Friedelinol (as TMS derivative)500485, 395, 273, 207
Calibration and Quantification
  • Prepare a series of standard solutions of friedelin and its derivatives (or their TMS derivatives) at different concentrations (e.g., 1-100 µg/mL).

  • Inject each standard solution into the GC-MS and generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions and determine the concentration of the analytes from the calibration curve.

  • An internal standard (e.g., cholesterol) can be used to improve accuracy and precision.

Quantitative Data

The following tables summarize the quantitative data for friedelin and its derivatives found in various plant sources as reported in the literature.

Table 3: Quantitative Analysis of Friedelin in Plant Materials

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration
Quercus suber (Cork)Cork byproductSoxhletGC-MS1.4-5.0 g/kg[2]
Quercus suber (Cork)CorkSoxhletGC-MS2.47 g/kg (dry weight)[2]
Maytenus ilicifoliaLeavesNot specifiedGC-FID0.44 mg/L in extract[2]
Putranjiva roxburghiiLeaf extractNot specifiedGC-MS/GC-FID0.003% (w/w)[2]
Putranjiva roxburghiiBarkNot specifiedGC-MS/GC-FID0.04% (w/w)[2]

Table 4: Quantitative Analysis of Friedelin Derivatives

Plant SpeciesPlant PartCompoundAnalytical MethodConcentration
Maytenus aquifoliumLeavesFriedelan-3-β-olHRGCMajor triterpene
Maytenus ilicifoliaLeavesFriedelan-3-olHRGC-MSMajor triterpene[6]

Note: Quantitative data for a wide range of friedelin derivatives using a single, standardized GC-MS method is limited in the current literature. The data presented is compiled from various sources and methodologies.

Visualizations

Experimental Workflow

experimental_workflow sample Sample (e.g., Plant Material) extraction Extraction (Soxhlet or Ultrasonic) sample->extraction cleanup Clean-up (SPE) (Optional) extraction->cleanup derivatization Derivatization (Silylation) (for hydroxylated derivatives) extraction->derivatization If no clean-up cleanup->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Caption: General experimental workflow for the GC-MS analysis of friedelin and its derivatives.

Biosynthesis of Friedelin

friedelin_biosynthesis squalene 2,3-Oxidosqualene cyclization Protonation and Cyclization (Oxidosqualene Cyclase) squalene->cyclization rearrangement Multiple Rearrangements cyclization->rearrangement deprotonation Deprotonation rearrangement->deprotonation friedelin Friedelin deprotonation->friedelin

Caption: Simplified biosynthesis pathway of friedelin from 2,3-oxidosqualene.[2]

Signaling Pathways of Friedelin's Pharmacological Activity

Antioxidant and Anti-inflammatory Signaling

signaling_pathway cluster_stress Cellular Stress (ROS, Inflammatory Stimuli) cluster_friedelin Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stress Oxidative/Inflammatory Stress nfkb NF-κB Pathway stress->nfkb activates jnk JNK Pathway stress->jnk activates friedelin Friedelin friedelin->nfkb inhibits nrf2 Nrf2-Keap1 Pathway friedelin->nrf2 activates friedelin->jnk inhibits inflammation Inflammation (e.g., iNOS, COX-2) nfkb->inflammation promotes antioxidant Antioxidant Response (e.g., HO-1, NQO1) nrf2->antioxidant promotes jnk->inflammation promotes apoptosis Apoptosis jnk->apoptosis promotes

Caption: Overview of key signaling pathways modulated by friedelin.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the quantification of friedelin and its derivatives. Proper sample preparation and, where necessary, derivatization are key to achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the further exploration of these promising bioactive compounds. Further research is warranted to establish a comprehensive quantitative profile of a wider range of friedelin derivatives across various natural sources using a standardized GC-MS methodology.

References

Application of Friedelin-3,4-Lactone in studies with U251, PC-3, and K562 cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

Application of Friedelin-3,4-Lactone in studies with U251, PC-3, and K562 cancer cell lines.

Introduction

This compound, a naturally occurring triterpene, has been identified as a compound with potential antitumor properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of this compound on the human glioblastoma (U251), prostate cancer (PC-3), and chronic myelogenous leukemia (K562) cell lines. The information is compiled from available scientific literature and is intended to guide in vitro experimental design.

Data Presentation

The cytotoxic effects of this compound and its parent compound, Friedelin, have been evaluated against various cancer cell lines. The following tables summarize the available quantitative data for U251, PC-3, and K562 cells.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssayParameterValueReference
U251GlioblastomaSulforhodamine BIC₅₀17.1 μM[1][2][3]
PC-3Prostate CancerSulforhodamine B-Data not available in cited literature[4][5]
K562Chronic Myelogenous LeukemiaSulforhodamine B-Data not available in cited literature[4][5]

Table 2: Cytotoxicity of Friedelin against Human Cancer Cell Lines

Cell LineCancer TypeConcentrationParameterValueReference
U251Glioblastoma31 μM% Inhibition25.8%
PC-3Prostate Cancer31 μM% Inhibition61.9%
K562Chronic Myelogenous Leukemia31 μM% Inhibition0%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant studies.

Protocol 1: Cell Line Maintenance

1.1. U251 (Glioblastoma)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.

1.2. PC-3 (Prostate Cancer)

  • Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Follow standard procedures for adherent cells as described for U251.

1.3. K562 (Chronic Myelogenous Leukemia)

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: K562 cells grow in suspension. To subculture, aspirate a portion of the cell suspension, centrifuge, and resuspend the cell pellet in fresh medium to the desired seeding density.

Protocol 2: Cytotoxicity Determination using Sulforhodamine B (SRB) Assay

This protocol is based on the methodology used in the evaluation of triterpenes from Garcia parviflora[4][5].

2.1. Materials:

  • 96-well plates

  • U251, PC-3, or K562 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

2.2. Procedure:

  • Cell Seeding:

    • For adherent cells (U251, PC-3), seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells (K562), seed 20,000-40,000 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate growth medium.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the compound dilutions. For suspension cells, add the compound dilutions directly.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Cell Fixation:

    • For adherent cells, gently add 25 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • For suspension cells, centrifuge the plate, aspirate the supernatant, and then add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Absorbance Measurement:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

    • Shake the plate for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula:

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams visualize a generalized apoptotic pathway that may be relevant to the mechanism of action of cytotoxic compounds and a typical workflow for in vitro cytotoxicity screening.

Apoptotic_Signaling_Pathway ext_stimuli Extrinsic Stimuli (e.g., Ligand Binding) death_receptor Death Receptor (e.g., FAS, TNFR) ext_stimuli->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 int_stimuli Intrinsic Stimuli (e.g., DNA Damage) p53 p53 int_stimuli->p53 bax Bax p53->bax bcl2 Bcl-2 p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized Apoptotic Signaling Pathway.

Cytotoxicity_Screening_Workflow start Start cell_culture Cell Line Culture (U251, PC-3, K562) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound seeding->treatment incubation Incubation (48-72 hours) treatment->incubation srb_assay SRB Assay incubation->srb_assay data_analysis Data Analysis (IC50 determination) srb_assay->data_analysis end End data_analysis->end

Caption: In Vitro Cytotoxicity Screening Workflow.

References

Application Notes and Protocols for Determining the Bioactivity of Friedelin-3,4-Lactone using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Friedelin-3,4-lactone is a naturally occurring triterpenoid that has demonstrated potential as a bioactive compound, including weak antitumor activity.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cell viability and proliferation, which is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from an MTT assay of this compound on the U251 human glioblastoma cell line after 48 hours of treatment. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a key parameter for evaluating the compound's potency. A known study reported an IC50 of 17.1 μM for this compound on U251 cells.[3]

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.00
11.1280.07589.95
50.9530.06176.00
100.7890.05262.92
17.1 (IC50) 0.627 0.045 50.00
250.4510.03835.96
500.2250.02117.94
1000.1130.0159.01

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • U251 human glioblastoma cell line (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Preparation of Solutions
  • This compound Stock Solution (10 mM): Based on its solubility, dissolve the appropriate amount of this compound in DMSO.[4] For a 10 mM stock solution, dissolve 4.427 mg of this compound (Molecular Weight: 442.7 g/mol ) in 1 mL of DMSO. Store at -20°C.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store at 4°C, protected from light.

Cell Culture and Seeding
  • Culture U251 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Treatment with this compound
  • Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control containing the same concentration of DMSO as the highest drug concentration should also be prepared.

  • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include wells with untreated cells (medium only) and vehicle control cells (medium with DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

MTT Assay
  • After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • After the incubation, carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture U251 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding treatment 4. Treat Cells with Compound (48h) cell_seeding->treatment drug_prep 3. Prepare this compound Dilutions drug_prep->treatment mtt_addition 5. Add MTT Reagent (4h Incubation) treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan with DMSO mtt_addition->formazan_solubilization absorbance_reading 7. Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis 8. Calculate % Viability & IC50 absorbance_reading->data_analysis

Caption: Workflow for determining the bioactivity of this compound using the MTT assay.

Hypothetical Signaling Pathway

Signaling_Pathway Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates IKK IKK Akt->IKK Activates Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation Promotes IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters NFkB->Proliferation Promotes Friedelin This compound Friedelin->Akt Inhibits Friedelin->NFkB Inhibits Apoptosis Apoptosis Friedelin->Apoptosis Induces

Caption: Hypothetical signaling pathway affected by this compound in cancer cells.

References

Application Notes and Protocols for the Semi-Synthetic Preparation and Cytotoxicity Screening of Friedelane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthetic preparation of novel friedelane derivatives and their subsequent cytotoxicity screening against cancer cell lines. Friedelane triterpenoids, a class of natural products, have garnered significant interest for their potential as anticancer agents.[1] Through targeted semi-synthetic modifications, their cytotoxic potency and selectivity can be enhanced, paving the way for the development of new therapeutic leads.[2]

Semi-Synthetic Preparation of Friedelane Derivatives

The chemical modification of the friedelane scaffold is a key strategy to improve its biological activity.[2] One of the most common and effective methods for introducing structural diversity is through esterification of hydroxylated friedelane precursors, such as friedelinol. The Steglich esterification is a mild and efficient method for this purpose, particularly suitable for sterically hindered alcohols and acid-sensitive substrates.[3][4]

Experimental Protocol: Steglich Esterification of 3β-Friedelinol

This protocol describes the synthesis of friedelan-3β-yl esters, a common class of semi-synthetic friedelane derivatives.

Materials:

  • 3β-Friedelinol

  • Carboxylic acid of choice (e.g., p-bromobenzoic acid, naproxen)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3β-friedelinol (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to yield the desired friedelane ester.

  • Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Cytotoxicity Screening of Friedelane Derivatives

The evaluation of the cytotoxic potential of newly synthesized friedelane derivatives is a critical step in the drug discovery process. Several in vitro assays can be employed to determine the concentration at which these compounds inhibit the growth of cancer cells. The most common assays include the MTT, SRB, and LDH assays.[5][6]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K562, THP-1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the friedelane derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with friedelane derivatives as described in the MTT assay protocol (steps 1-4).

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with tap water and allow them to air dry.

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 540-580 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Assay Protocol

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with friedelane derivatives as described in the MTT assay protocol (steps 1-4). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (substrate mix and assay buffer) to each well of the new plate.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released relative to the controls.

Data Presentation

The cytotoxic activity of semi-synthetic friedelane derivatives is typically reported as IC₅₀ values. A summary of representative data is presented in the table below.

DerivativeModificationCancer Cell LineIC₅₀ (µM)Reference
Friedelin-MCF-71.2 (48h)[7]
Friedelin-HeLa61.25 (24h)[10]
Friedelin-THP-185.10 (24h)[10]
Friedelan-3β-yl naproxenateEsterificationTHP-1266 ± 6
Friedelan-3α-yl pent-4-ynoateEsterificationK-562267 ± 5
2,3-secofriedelan-2-al-3-oic acidOxidationHuman Cancer Cell Line Panel5.4 - 17.2
3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-ol-THP-113 ± 1 (µg/mL)[8]
Friedelan-3α,11β-diol-THP-110.0 ± 0.9 (µg/mL)[8]
11β-hydroxyfriedelan-3-one-THP-114 ± 1 (µg/mL)[8]
Friedelan-3α,11β-diol-K-56211 ± 1 (µg/mL)[8]
11β-hydroxyfriedelan-3-one-K-56216 ± 2 (µg/mL)[8]
Friedelan-3α,11β-diol-TOV-21G33 ± 3 (µg/mL)[8]
Friedelan-3α,11β-diol-MDA-MB-23113 ± 2 (µg/mL)[8]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Semi-Synthesis cluster_screening Cytotoxicity Screening start Friedelane Precursor (e.g., Friedelinol) esterification Steglich Esterification (DCC, DMAP) start->esterification purification Purification (Column Chromatography) esterification->purification characterization Characterization (NMR, MS) purification->characterization derivative Friedelane Derivative characterization->derivative treatment Treatment with Friedelane Derivative derivative->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt MTT Assay treatment->mtt srb SRB Assay treatment->srb ldh LDH Assay treatment->ldh data_analysis Data Analysis (IC50 Determination) mtt->data_analysis srb->data_analysis ldh->data_analysis result Cytotoxicity Profile data_analysis->result

Caption: Experimental workflow for the semi-synthesis and cytotoxicity screening of friedelane derivatives.

Signaling Pathways

The cytotoxic effects of friedelane derivatives are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_mitochondria Mitochondrion derivative Friedelane Derivative bcl2 Bcl-2 derivative->bcl2 Inhibition bax Bax derivative->bax Activation bcl2->bax cytochrome_c Cytochrome c bax->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by friedelane derivatives.

PI3K/Akt Signaling Pathway

pi3k_akt_pathway derivative Friedelane Derivative pi3k PI3K derivative->pi3k Inhibition akt Akt pi3k->akt Activation cell_survival Cell Survival & Proliferation akt->cell_survival Inhibition of Apoptosis nfkb_pathway derivative Friedelane Derivative ikk IKK derivative->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory & Anti-apoptotic Genes nfkb->gene_transcription Transcription

References

Methodologies for the Pharmacological Screening of Friedelin-3,4-Lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the pharmacological screening of Friedelin-3,4-lactone, a naturally occurring triterpenoid. The following protocols and data are intended to facilitate the investigation of its potential therapeutic activities, with a focus on its cytotoxic and anti-inflammatory properties. This compound has been identified as a triterpene with weak antitumor activity and has been shown to promote the proliferation of rat mesenchymal stem cells.[1]

Data Presentation

The following tables summarize the reported cytotoxic activity of this compound and its parent compound, Friedelin. This data serves as a baseline for designing and interpreting new screening experiments.

Table 1: Cytotoxic Activity of this compound

Cell LineAssay TypeIC50 / CC50Reference
U-251 (Human Glioblastoma)Not Specified17.1 µM[2]
HepG2.2.15 (Human Hepatocellular Carcinoma)MTT Assay481.7 µM[2]

Table 2: Cytotoxic Activity of Friedelin

Cell LineAssay TypeIncubation TimeIC50Reference
A375 (Human Melanoma)MTT Assay48 h61.52 µmol/L
L929 (Mouse Fibrosarcoma)MTT Assay48 h36.94 µmol/L
HeLa (Human Cervical Cancer)MTT Assay48 h64.69 µmol/L
THP-1 (Human Leukemia)MTT Assay48 h58.04 µmol/L
MCF-7 (Human Breast Cancer)MTT Assay48 h1.2 µM[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the pharmacological profile of this compound.

Cytotoxicity Screening: MTT Assay

This protocol is designed to assess the cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., U-251, HepG2, HeLa, MCF-7)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Screening: Inhibition of TNF-α, IL-6, and IL-1β Secretion in LPS-stimulated THP-1 Macrophages

This protocol assesses the potential anti-inflammatory activity of this compound by measuring its ability to inhibit the secretion of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human macrophages.

Materials:

  • This compound

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • 24-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Differentiation of THP-1 Cells:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the THP-1 cells into a 24-well plate at a density of 5 x 10^5 cells/well.

    • Induce differentiation into macrophages by treating the cells with 100 ng/mL of PMA for 48 hours at 37°C in a humidified 5% CO2 incubator.

    • After 48 hours, remove the PMA-containing medium, wash the adherent macrophages gently with PBS, and add fresh RPMI-1640 medium with 10% FBS.

    • Allow the cells to rest for 24 hours before treatment.

  • Compound Treatment and LPS Stimulation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in RPMI-1640 medium.

    • Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 2 hours. Include a vehicle control.

    • After the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A non-stimulated control group should also be included.

  • Cytokine Measurement:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of each cytokine for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the concentration and determine the IC50 value for the inhibition of each cytokine.

Mechanistic Study: NF-κB Reporter Gene Assay

This assay investigates whether the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. Triterpenoids are known to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.

Materials:

  • This compound

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture the HEK293-NF-κB reporter cells in DMEM with 10% FBS.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment and Induction:

    • Prepare serial dilutions of this compound in DMEM.

    • Pre-treat the cells with different concentrations of this compound for 2 hours.

    • Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells. Include a non-induced control and an induced vehicle control.

    • Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells gently with PBS.

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Add the luciferase substrate to the cell lysates according to the manufacturer's protocol.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability (e.g., by performing a parallel MTT assay or using a constitutively expressed reporter like Renilla luciferase).

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the induced vehicle control.

    • Determine the IC50 value for NF-κB inhibition.

Mandatory Visualizations

Signaling Pathway: Putative Modulation of the NF-κB Pathway by this compound

The following diagram illustrates the potential mechanism by which this compound, as a triterpenoid, may inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Friedelin This compound Friedelin->IKK_complex Inhibition? Cytoplasm Cytoplasm

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Cytotoxicity Screening

This diagram outlines the major steps involved in the cytotoxicity screening of this compound using the MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Compound_Prep 2. Compound Preparation Cell_Seeding 3. Cell Seeding (96-well plate) Compound_Prep->Cell_Seeding Treatment 4. Treatment with This compound Cell_Seeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation MTT_Addition 6. MTT Addition Incubation->MTT_Addition Formazan_Solubilization 7. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis (% Viability, IC50) Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Logical Relationship: Pharmacological Screening Cascade

This diagram illustrates a logical progression for the pharmacological screening of this compound, starting from primary screening to more detailed mechanistic studies.

Screening_Cascade Primary_Screening Primary Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Primary_Screening->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., Cytokine Release) Primary_Screening->Anti_Inflammatory Secondary_Screening Secondary Screening Cytotoxicity->Secondary_Screening Anti_Inflammatory->Secondary_Screening Dose_Response Dose-Response Studies (IC50 Determination) Secondary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Signaling_Pathways Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) Mechanism_of_Action->Signaling_Pathways Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_of_Action->Enzyme_Inhibition

Caption: A logical cascade for the pharmacological screening of novel compounds.

References

In vitro experimental design for testing the antitumor activity of Friedelin-3,4-Lactone.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Friedelin-3,4-lactone is a pentacyclic triterpene derivative. While its parent compound, friedelin, has demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines including breast, oral, and glioblastoma cells[1][2][3][4], the specific antitumor potential of this compound is less characterized. Preliminary data indicates it possesses weak cytotoxic activity against U251 glioblastoma cells with an IC50 of 17.1 μM[5][6]. These application notes provide a comprehensive framework of in vitro experimental designs and detailed protocols to systematically evaluate the antitumor efficacy and mechanism of action of this compound. The workflow encompasses initial cytotoxicity screening, followed by in-depth analyses of apoptosis induction, cell cycle perturbation, and modulation of key apoptotic signaling pathways.

1. Overall Experimental Workflow

The investigation into the antitumor activity of this compound follows a multi-step approach. The initial phase involves a broad cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50) across various cancer cell lines. Subsequent experiments, using concentrations derived from the IC50 values, aim to elucidate the underlying mechanisms, including the induction of apoptosis, effects on cell cycle progression, and the modulation of key protein expression in relevant signaling pathways.

G cluster_workflow Experimental Workflow A Cytotoxicity Screening (SRB Assay) B Determine IC50 Values A->B Dose-response data C Mechanism of Action Studies B->C Select concentrations (e.g., 0.5x, 1x, 2x IC50) D Apoptosis Assay (Annexin V / PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Signaling Pathway Analysis (Western Blot) C->F G Data Analysis & Conclusion D->G E->G F->G

Caption: Overall workflow for in vitro evaluation of this compound.

2. Experimental Protocols

2.1. Cell Viability and Cytotoxicity Screening (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content[7]. It is a reliable and reproducible method for cytotoxicity screening[8][9].

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, U87MG, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO, final concentration <0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. Plot a dose-response curve to determine the IC50 value.

2.2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V[11][12]. Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells[13].

Caption: Principle of distinguishing cell populations via Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed 1x10^6 cells in a 6-well plate and incubate for 24 hours. Treat cells with this compound at selected concentrations (e.g., IC50, 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

2.3. Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry[14][15]. An accumulation of cells in a specific phase can indicate a mechanism of drug-induced cell growth arrest.

Protocol:

  • Cell Seeding and Treatment: Seed 1x10^6 cells in 6-well plates. After 24 hours, treat with this compound at desired concentrations for 24 or 48 hours.

  • Harvesting: Collect and centrifuge cells at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16].

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the DNA content using a flow cytometer. Use appropriate software to model the cell cycle distribution.

2.4. Western Blot Analysis of Apoptotic Pathway Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis[17][18]. Based on the known activity of friedelin[2][4], this protocol focuses on the intrinsic (mitochondrial) apoptosis pathway.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway cluster_regulators Bcl-2 Family cluster_caspases Caspase Cascade F34L This compound Bcl2 Bcl-2 (Anti-apoptotic) F34L->Bcl2 Upregulates? Bax Bax (Pro-apoptotic) F34L->Bax Downregulates? Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c (release) Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Cleaved Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway modulated by this compound.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate[19].

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[19][20].

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP) and a loading control (β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.

3. Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for comparative analysis.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma Hypothetical Value
U87MG Glioblastoma Hypothetical Value
A549 Lung Carcinoma Hypothetical Value

| HCT116 | Colorectal Carcinoma | Hypothetical Value |

Table 2: Apoptosis Induction by this compound in [Cell Line] after 48h Treatment

Treatment Concentration (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Control 0 Hypothetical Value Hypothetical Value Hypothetical Value Hypothetical Value
F-3,4-L IC50/2 Hypothetical Value Hypothetical Value Hypothetical Value Hypothetical Value
F-3,4-L IC50 Hypothetical Value Hypothetical Value Hypothetical Value Hypothetical Value

| F-3,4-L | 2x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Table 3: Effect of this compound on Cell Cycle Distribution in [Cell Line] after 24h

Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control 0 Hypothetical Value Hypothetical Value Hypothetical Value
F-3,4-L IC50/2 Hypothetical Value Hypothetical Value Hypothetical Value
F-3,4-L IC50 Hypothetical Value Hypothetical Value Hypothetical Value

| F-3,4-L | 2x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Table 4: Modulation of Apoptotic Proteins by this compound in [Cell Line] after 48h

Target Protein Treatment (IC50) Relative Expression (Fold Change vs. Control)
Bcl-2 F-3,4-L Hypothetical Value
Bax F-3,4-L Hypothetical Value
Cleaved Caspase-9 F-3,4-L Hypothetical Value
Cleaved Caspase-3 F-3,4-L Hypothetical Value

| Cleaved PARP | F-3,4-L | Hypothetical Value |

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Friedelane Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of friedelane lactones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of friedelane lactones, and what are the initial challenges?

A1: The most common starting material is friedelin , a pentacyclic triterpenoid ketone.[1][2] Friedelin is typically isolated from natural sources, such as the cork stopper waste of Quercus suber or various plant species like those from the Celastraceae family.[3]

Initial Challenges & Troubleshooting:

  • Availability and Purity: The primary challenge is obtaining friedelin in sufficient quantity and purity. Natural abundance can vary, and extraction and purification can be laborious.

    • Troubleshooting: Ensure your extraction protocol is optimized for your specific natural source. Column chromatography is often necessary for purification. It is crucial to thoroughly characterize the purified friedelin by NMR spectroscopy to confirm its identity and purity before proceeding with synthesis.[4][5]

  • Characterization: Inconsistent starting material quality can lead to variable reaction outcomes.

    • Troubleshooting: Always acquire ¹H and ¹³C NMR spectra of your starting friedelin and compare it with established literature data to ensure you are starting with the correct, pure compound.[4][5][6]

Q2: What is the most common method for forming the lactone ring in friedelane synthesis, and what are the primary challenges?

A2: The Baeyer-Villiger oxidation is the most frequently employed method to convert the C-3 keto group of the friedelane skeleton into a lactone.[2][3] This reaction typically uses a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group.[7][8][9]

Primary Challenges & Troubleshooting:

  • Regioselectivity: The Baeyer-Villiger oxidation of the friedelin A-ring can theoretically produce two different lactone isomers: friedelane-3,4-lactone (insertion between C-3 and C-4) and friedelane-2,3-lactone (insertion between C-2 and C-3). Controlling the regioselectivity to favor the desired isomer is a critical challenge. The migratory aptitude of the adjacent carbon atoms dictates the outcome.[8]

    • Troubleshooting: The choice of oxidant and catalyst can influence regioselectivity. For friedelin, the migration of the more substituted C-4 is often favored, leading to the 3,4-lactone. However, this is not always exclusive. Careful reaction condition optimization (temperature, solvent, catalyst) is necessary. Analyzing the crude reaction mixture by ¹H NMR can help determine the isomeric ratio.

  • Low Yields: Incomplete reaction or the formation of side products can lead to low yields of the desired friedelane lactone.

    • Troubleshooting:

      • Reagent Quality: Use fresh, high-purity m-CPBA or another peroxy acid. The purity of m-CPBA can significantly impact the reaction's success.

      • Reaction Time and Temperature: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation. Running the reaction at elevated temperatures (e.g., 45 °C) may be necessary to drive it to completion, but this must be balanced against potential side reactions.[7]

      • Stoichiometry: An excess of the peroxy acid (e.g., 2-4 equivalents) is often required to ensure complete conversion of the starting ketone.[10]

      • Catalysts: In some cases, the addition of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid can catalyze the Baeyer-Villiger oxidation and improve yields, although this may also affect regioselectivity.[10][11]

Q3: How can I purify my synthesized friedelane lactones?

A3: Flash column chromatography on silica gel is the most common method for purifying friedelane lactones from the reaction mixture.[12]

Troubleshooting Purification:

  • Co-elution of Isomers: The different lactone isomers and unreacted starting material can have very similar polarities, making separation challenging.

    • Solution: Use a long chromatography column and a solvent system with relatively low polarity to maximize separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can be effective.[12][13] Careful monitoring of fractions by TLC is essential.

  • Difficult to Remove Byproducts: Byproducts from the oxidant (e.g., meta-chlorobenzoic acid from m-CPBA) must be removed.

    • Solution: Before chromatography, perform an aqueous workup. Quenching the reaction with a solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) will neutralize and help remove the acidic byproducts.[7]

Experimental Protocols & Data

Characterization Data for Starting Material

Table 1: NMR Spectroscopic Data for Friedelin

Position¹³C Chemical Shift (δ) [ppm]¹H Chemical Shift (δ) [ppm] (J in Hz)
122.31.88 (m), 1.65 (m)
241.52.29 (m), 2.24 (m)
3213.2-
458.22.25 (m)
542.11.55 (m)
.........
236.80.87 (s)
2414.60.72 (s)
2517.90.86 (s)
2618.61.00 (s)
2720.21.04 (s)
2832.01.00 (s)
2935.00.94 (s)
3031.70.87 (s)
Data compiled from multiple sources.[4][5][6]
Synthesis of Friedelane-3,4-lactone via Baeyer-Villiger Oxidation

This protocol is a representative example for the synthesis of friedelane-3,4-lactone.

Reaction Scheme:

G Friedelin Friedelin mCPBA m-CPBA, DCM Friedelin->mCPBA Lactone Friedelane-3,4-lactone mCPBA->Lactone

Caption: Baeyer-Villiger oxidation of friedelin.

Experimental Procedure:

  • Dissolution: Dissolve friedelin (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (2.0-4.0 equiv).

  • Reaction: Stir the mixture at room temperature or gently heat to 45 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-48 hours).[7]

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure friedelane-3,4-lactone.

Table 2: Example Quantitative Data for Baeyer-Villiger Oxidation of Friedelin

OxidantCatalystTemperatureTimeYield of LactoneReference
m-CPBANoneRoom Temp.12 hNot Specified[7]
m-CPBANone45 °C48 hNot Specified[7]
m-CPBASc(OTf)₃50 °C6 h~51% (of cubyl ester analog)[10]
Note: Yields can vary significantly based on the specific substrate and reaction conditions. The data for the cubyl ester analog is provided for illustrative purposes of catalytic conditions.
Characterization Data for Friedelane Lactones

Table 3: NMR Spectroscopic Data for Friedelane-3,4-lactone

Position¹³C Chemical Shift (δ) [ppm]¹H Chemical Shift (δ) [ppm] (J in Hz)
2~36.0~2.5 (m)
3~175.0-
4~85.0~2.6 (m)
5~41.0~1.6 (m)
.........
Note: These are approximate values based on typical shifts for such lactones and require confirmation with experimental data.

Table 4: NMR Spectroscopic Data for Friedelane-2,3-lactone

Position¹³C Chemical Shift (δ) [ppm]¹H Chemical Shift (δ) [ppm] (J in Hz)
2~70-80~4.0-4.5 (m)
3~175.0-
4~58.0~2.3 (m)
.........
Note: These are approximate values based on typical shifts for such lactones and require confirmation with experimental data. The downfield shift of the C-2 proton is characteristic.[14]

Troubleshooting Workflow

G start Start Friedelane Lactone Synthesis friedelin_check Is Friedelin Pure? start->friedelin_check purify_friedelin Purify Friedelin via Column Chromatography friedelin_check->purify_friedelin No bv_reaction Perform Baeyer-Villiger Oxidation friedelin_check->bv_reaction Yes purify_friedelin->friedelin_check reaction_complete Reaction Complete (by TLC)? bv_reaction->reaction_complete extend_time Extend Reaction Time or Increase Temperature reaction_complete->extend_time No workup Aqueous Workup reaction_complete->workup Yes extend_time->bv_reaction purification Column Chromatography workup->purification analyze_product Analyze Product by NMR purification->analyze_product desired_product Desired Lactone Obtained? analyze_product->desired_product troubleshoot_yield Troubleshoot Low Yield/ Incorrect Isomer desired_product->troubleshoot_yield No end End desired_product->end Yes troubleshoot_yield->bv_reaction Optimize Conditions

Caption: General workflow for friedelane lactone synthesis.

Advanced Topics

Functionalization of the A-ring Prior to Lactonization

In some synthetic strategies, the A-ring of friedelin is functionalized before the Baeyer-Villiger oxidation. For example, hydroxylation at the C-2 position to give 2-hydroxyfriedelan-3-one can be a precursor for the synthesis of 2,3-seco-friedelane derivatives.[1][15]

Challenges:

  • Regioselective Functionalization: Introducing a functional group at a specific position on the A-ring without affecting other parts of the molecule is a significant challenge.

  • Stereocontrol: The stereochemistry of the newly introduced functional group must be controlled.

Further research into specific protocols for these advanced transformations is recommended for users interested in these derivatives.

References

Strategies to improve the reaction yield of Friedelin-3,4-Lactone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Friedelin-3,4-Lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the reaction yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound from Friedelin?

The synthesis of this compound from Friedelin is achieved through a Baeyer-Villiger oxidation. This reaction involves the oxidation of the ketone functional group in Friedelin to form a lactone (an ester within a ring).[1][2]

Q2: What are the common oxidizing agents used for the Baeyer-Villiger oxidation of Friedelin?

Commonly used oxidizing agents for Baeyer-Villiger oxidations are peroxyacids.[2][3] For the synthesis of a similar compound, friedelin-2,3-lactone, meta-chloroperoxybenzoic acid (m-CPBA) has been successfully used.[4] Other reagents like trifluoroperacetic acid (TFPAA) and hydrogen peroxide in the presence of a catalyst can also be employed for the oxidation of cyclic ketones.[1][5]

Q3: What factors can influence the yield of the Baeyer-Villiger oxidation of Friedelin?

Several factors can impact the reaction yield, including:

  • Choice of Oxidant: The reactivity of the peroxyacid can affect the reaction rate and yield. More reactive peroxyacids may lead to faster reactions but also potentially more side products.[3]

  • Reaction Temperature: The temperature needs to be carefully controlled. For the synthesis of friedelin-2,3-lactone, a temperature of 60°C was used.[4] Higher temperatures can lead to decomposition of the peroxyacid and the product.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. The synthesis of friedelin-2,3-lactone required 17 hours.[4]

  • Solvent: The choice of solvent is crucial. Chloroform and dichloromethane are commonly used for Baeyer-Villiger oxidations.[2][4]

  • Purity of Reactants: The purity of the starting material, Friedelin, is important for a clean reaction and higher yield.

Q4: What are the potential side reactions during the synthesis of this compound?

Potential side reactions in Baeyer-Villiger oxidations include:

  • Over-oxidation: Although less common with ketones, other functional groups in impurities might be susceptible to oxidation.

  • Hydrolysis of the Lactone: If water is present, the newly formed lactone can be hydrolyzed back to a hydroxy carboxylic acid, especially under acidic or basic conditions.

  • Epoxidation: If the starting material or impurities contain double bonds, epoxidation can occur as a side reaction.

  • Decomposition of the Oxidant: Peroxyacids can decompose, especially at elevated temperatures, which can lead to incomplete reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Impure starting material (Friedelin).1. Use a fresh batch of the oxidizing agent (e.g., m-CPBA). Check its activity on a known substrate. 2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave-assisted heating can sometimes dramatically reduce reaction times.[6] 3. Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Purify the starting Friedelin by recrystallization or column chromatography.
Formation of Multiple Products (Side Reactions) 1. Reaction temperature is too high. 2. Presence of water in the reaction mixture. 3. The chosen oxidant is too reactive or not selective.1. Lower the reaction temperature. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Consider using a milder oxidizing agent or a catalytic system with hydrogen peroxide for better selectivity.[1][7]
Difficulty in Product Purification 1. Incomplete reaction, leaving unreacted starting material. 2. Presence of acidic byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid from m-CPBA). 3. Similar polarities of the product and byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Quench the reaction with a saturated sodium bicarbonate solution to neutralize acidic byproducts.[4] 3. Utilize preparative liquid chromatography with a suitable solvent system for purification. For friedelin-2,3-lactone, a silica gel column with a mixture of dichloromethane and acetone (98:2) was effective.[4]

Experimental Protocols

Synthesis of this compound via Baeyer-Villiger Oxidation

This protocol is adapted from the synthesis of friedelin-2,3-lactone and general procedures for Baeyer-Villiger oxidations.[2][4]

Materials:

  • Friedelin

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Chloroform (CHCl₃), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Friedelin (e.g., 66 mg) in anhydrous chloroform (e.g., 1.3 mL).

  • Addition of Oxidant: To this solution, add m-CPBA (e.g., 98 mg).

  • Reaction: Stir the mixture continuously at a controlled temperature (e.g., 60°C) for an extended period (e.g., 17 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully add a saturated solution of NaHCO₃ to neutralize the excess peroxyacid and the resulting meta-chlorobenzoic acid until the pH is neutral (pH 7).

    • Extract the organic phase with chloroform.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative liquid chromatography on a silica gel column using an appropriate eluent system (e.g., a gradient of dichloromethane and acetone, starting with a high ratio of dichloromethane).

Quantitative Data Summary

Product Starting Material Oxidizing Agent Solvent Temperature Time Yield Reference
Friedelin-2,3-lactoneFriedelinm-CPBAChloroform60°C17 h71%[4]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Friedelin in Chloroform add_mcpba Add m-CPBA start->add_mcpba react Stir at 60°C for 17h add_mcpba->react cool Cool in Ice Bath react->cool quench Quench with NaHCO3 cool->quench extract Extract with Chloroform quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Oxidant start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Insufficient Time start->cause3 cause4 Impure Reactant start->cause4 solution1 Use Fresh Oxidant cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Increase Reaction Time cause3->solution3 solution4 Purify Friedelin cause4->solution4 improved_yield Improved Yield solution1->improved_yield Leads to solution2->improved_yield Leads to solution3->improved_yield Leads to solution4->improved_yield Leads to

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Optimization of extraction conditions for friedelin from natural plant sources.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of Friedelin Extraction

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful extraction and purification of friedelin from natural plant sources.

Frequently Asked Questions (FAQs)

Q1: What is friedelin and what are its key properties? A1: Friedelin (friedelan-3-one) is a non-polar, pentacyclic triterpenoid compound with the molecular formula C₃₀H₅₀O.[1][2] It is highly soluble in chloroform, sparingly soluble in ethanol, and insoluble in water.[1] Friedelin and its derivatives have demonstrated numerous pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, making it a compound of significant interest in drug development.[1][2][3]

Q2: What are the primary natural sources of friedelin? A2: Friedelin is abundantly found in the cork tissues and leaf materials of various plant genera.[1] Prominent sources include plants from the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families.[1] Cork from Quercus species (oak) and materials like black condensate from the cork industry are particularly rich sources.[1][4] It has also been isolated from mosses, lichens, algae, and fungi.[2]

Q3: What are the common methods for extracting friedelin? A3: A range of methods are used, from traditional to modern techniques. Conventional methods include maceration and Soxhlet extraction.[1][2] More modern and "green" methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE), which often offer reduced solvent consumption and extraction time.[1][2][3]

Q4: How does solvent polarity affect friedelin extraction? A4: Since friedelin is a non-polar compound, non-polar or semi-polar organic solvents are most effective for its extraction.[1][2] The choice of solvent is a critical parameter influencing extraction efficiency.[1] Commonly used solvents include petroleum ether, n-hexane, dichloromethane, chloroform, ethanol, and methanol.[1][2]

Troubleshooting Guide

Q1: My friedelin yield is consistently low. What factors should I investigate? A1: Low yield can be attributed to several factors:

  • Improper Solvent Choice: You may be using a solvent with incorrect polarity. Friedelin is non-polar, so solvents like petroleum ether, hexane, and dichloromethane often yield better results than highly polar solvents.[1] For example, in Soxhlet extraction from Quercus cerris cork, petroleum ether and dichloromethane showed significantly higher friedelin concentration in the extract compared to methanol and ethanol.[1]

  • Insufficient Extraction Time/Temperature: The extraction process may not be running long enough or at a high enough temperature to efficiently extract the compound. Ensure your parameters are aligned with established protocols for your chosen method.

  • Particle Size: The plant material may not be ground to a sufficient fineness. Smaller particle sizes increase the surface area available for solvent interaction, which can improve extraction efficiency.[5]

  • Plant Material Quality: The concentration of friedelin can vary significantly between plant species, parts of the plant, and even harvest times. Ensure your source material is of high quality and known to contain significant amounts of friedelin.

Q2: The purity of my final friedelin product is poor. How can I improve it? A2: Improving purity typically involves pre-extraction and post-extraction steps:

  • Pre-Extraction Washing: A preliminary wash of the raw material can remove significant contaminants. Washing with an alkaline alcoholic solution (e.g., 2-3% NaOH or KOH in ethanol or methanol) under reflux is an effective first step.[4]

  • Recrystallization: This is a crucial final step for purification. The crude or friedelin-rich extract can be dissolved in a hot solvent system (e.g., n-hexane:ethyl acetate) and allowed to cool, causing the friedelin to crystallize out, leaving impurities in the solution.[4][6]

  • Activated Charcoal Treatment: For removing colored impurities, the friedelin-rich extract can be dissolved in a hot solvent (like n-hexane) and treated with activated charcoal before filtration and recrystallization.[4] This step can significantly increase the purity of the final product.[4]

Q3: I want to reduce solvent consumption and extraction time. What methods are recommended? A3: Modern methods are superior for this purpose:

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It dramatically reduces extraction time compared to conventional methods. For instance, a UAE process can take 30 minutes, whereas a comparable Soxhlet extraction might take 360 minutes.[1]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to very rapid extraction, often completed in minutes.[1]

  • Supercritical Fluid Extraction (SFE): SFE, typically using supercritical CO₂, is an environmentally friendly method that can be highly selective.[1][2] By modifying the process with a co-solvent like ethanol and adjusting temperature and pressure, the selectivity for friedelin can be enhanced.[1]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction conditions.

Table 1: Comparison of Various Friedelin Extraction Methods

Extraction MethodPlant SourceSolventKey ConditionsFriedelin Yield/ConcentrationReference
Soxhlet (SOX)Monteverdia aquifoliaEthanol78°C, 360 min8.3% (Extract Yield)[1]
Ultrasound (UAE)Monteverdia aquifoliaEthanol50°C, 30 min, 80% amplitude6.6% (Extract Yield)[1]
Pressurized Liquid (PLE)Monteverdia aquifoliaEthanol60°C, 25 min5.3% (Extract Yield)[1]
Microwave (MAE)Putranjiva roxburghiiChloroform180°C, 3 min, 240 W0.010% by wt[1]
Supercritical Fluid (SFE)Quercus cerris barkCO₂ + 2.5% Ethanol60°C, 300 bar, 8 g/min CO₂28 wt% in extract[1]
Subcritical DME (SDMEE)Cannabis sativa roots80:20 DME:Water40°CHigher yield than Chloroform/Ethanol Soxhlet[7]

Table 2: Effect of Solvent on Soxhlet Extraction from Quercus cerris Cork

SolventExtraction ConditionsFriedelin Concentration in ExtractReference
Petroleum Ether8 hours, 1 bar41.3 wt%[1]
Dichloromethane8 hours, 1 bar23.7 wt%[1]
Ethanol8 hours, 1 bar15.2 wt%[1]
Methanol8 hours, 1 bar12.1 wt%[1]

Experimental Protocols & Visualized Workflows

Protocol 1: Conventional Extraction & Purification from Cork Condensate

This protocol is a multi-step procedure for achieving high-purity friedelin.[4]

Step 1: Pre-Treatment (Washing)

  • Combine 200g of powdered black condensate raw material with 2L of a 2% sodium hydroxide solution in ethanol.

  • Heat the mixture under reflux for 6 hours.

  • Cool the mixture to room temperature and filter it under a vacuum to separate the solid residue.

  • Dry the filtration residue completely. This is now the washed raw material for extraction.

Step 2: Solvent Extraction

  • Add the dried, washed raw material to a flask with an appropriate volume of chloroform (e.g., a 10:1 solvent-to-solid ratio).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture under vacuum to collect the chloroform extract.

  • Remove the chloroform from the extract using a rotary evaporator to yield a solid, friedelin-rich crude extract.

Step 3: Purification (Recrystallization)

  • Dissolve the crude extract in a minimal amount of a hot n-hexane:ethyl acetate solvent system.

  • (Optional) Add activated charcoal to the hot solution and stir for 30 minutes to decolorize. Filter the hot solution to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Collect the friedelin crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals. This procedure can yield friedelin with a purity of up to 96%.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methodologies for extracting phytochemicals and offers a significant reduction in extraction time.[1][8]

  • Preparation: Place 1g of finely powdered, dried plant material into an extraction vessel.

  • Solvent Addition: Add 20 mL of ethanol to achieve a 20:1 solvent-to-biomass ratio.[1]

  • Sonication: Immerse the ultrasonic probe into the mixture. Set the parameters on the ultrasonic processor (e.g., 50°C, 30 minutes duration, 80% amplitude, with a pulse cycle if applicable).[1]

  • Extraction: Run the UAE process for the specified duration.

  • Post-Extraction: After sonication, centrifuge the mixture to pellet the solid plant material.

  • Collection: Decant the supernatant (the ethanol extract). The extract can then be concentrated using a rotary evaporator.

  • Purification: The resulting crude extract can be purified using the recrystallization steps outlined in Protocol 1.

Visualized Workflow for Friedelin Extraction

Extraction_Method_Selection Decision Guide for Extraction Method Selection Goal What is your primary goal? MaxYield Highest Possible Yield? Goal->MaxYield Speed Speed & Efficiency? Goal->Speed Green Low Environmental Impact? Goal->Green Simplicity Simplicity & Low Cost? Goal->Simplicity Soxhlet Soxhlet Extraction (High Yield, Time Consuming) MaxYield->Soxhlet UAE_MAE UAE / MAE (Very Fast, Efficient) Speed->UAE_MAE Green->UAE_MAE (Reduced Solvent) SFE Supercritical Fluid Extraction (SFE) (Green, High Purity, High Initial Cost) Green->SFE Simplicity->Soxhlet (Common Lab Equipment) Maceration Maceration (Simple, Lower Efficiency) Simplicity->Maceration

References

How to overcome the low aqueous solubility of Friedelin-3,4-Lactone in biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Friedelin-3,4-Lactone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid derivative of natural origin, investigated for its potential biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.[1] Like many other triterpenoids, it is a lipophilic molecule with high hydrophobicity, leading to poor solubility in aqueous solutions.[2][3] This low aqueous solubility can significantly hinder its evaluation in biological assays, leading to underestimated activity, precipitation in assay media, and unreliable experimental results.[4][5]

Q2: What are the initial steps to dissolve this compound for in vitro experiments?

The recommended starting point is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this compound.[6] Commercial suppliers suggest that it is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[6] It is often possible to prepare a stock solution of at least 10 mM in DMSO.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO in your assay should be kept to a minimum, typically well below 1% (v/v), as higher concentrations can be toxic to cells and interfere with assay results.[7] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: My compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. What should I do?

This is a common issue with highly hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: Your target concentration in the assay might be above the aqueous solubility limit of the compound.

  • Use a pre-dilution step: Instead of diluting the DMSO stock directly into the final assay volume, perform one or more intermediate dilutions in a mixture of your aqueous buffer and a permissible co-solvent.

  • Incorporate solubilizing agents: Consider using formulation strategies such as cyclodextrins or surfactants to enhance the aqueous solubility.

  • Vortexing and sonication: Ensure thorough mixing upon dilution. Gentle vortexing or brief sonication can help to disperse the compound.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible particles or cloudiness in the assay medium after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes:

  • The final concentration of this compound exceeds its aqueous solubility limit.

  • The percentage of DMSO in the final assay volume is too low to maintain solubility.

Solutions:

StrategyDescriptionKey Considerations
Co-solvents Utilize a water-miscible organic solvent, like DMSO, to first dissolve the compound before further dilution in aqueous media.Final co-solvent concentration should be non-toxic to the cells and not interfere with the assay. Always include a vehicle control.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.This compound is a neutral molecule, so this method is unlikely to be effective.
Surfactants Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles to encapsulate hydrophobic compounds.The concentration of the surfactant must be below its critical micelle concentration (CMC) and determined to be non-toxic to the cells.
Issue 2: Low or Inconsistent Bioactivity

Symptoms:

  • Observed biological activity is lower than expected.

  • High variability between replicate wells or experiments.

Possible Causes:

  • Precipitation of the compound is leading to a lower effective concentration.

  • The compound is adsorbing to the plasticware (e.g., pipette tips, microplates).

Solutions:

StrategyDescriptionKey Considerations
Cyclodextrin Inclusion Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[3][6][8]The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of CD to the compound need to be optimized.
Liposomal Formulation Encapsulating this compound within liposomes, which are lipid vesicles, can improve its delivery to cells in an aqueous environment.The lipid composition and preparation method of the liposomes will affect encapsulation efficiency and release characteristics.
Nanoparticle Formulation Formulating the compound into nanoparticles can increase its surface area and dissolution rate in aqueous media.Particle size, stability, and potential toxicity of the nanoparticle formulation need to be carefully characterized.
Use of Low-Binding Plates To minimize adsorption to plasticware, consider using low-protein-binding microplates.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Gently vortex the solution. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (General Method)
  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in your aqueous assay buffer at a concentration several-fold higher than the final desired concentration.

  • Mixing: Slowly add the this compound DMSO stock solution to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to the compound typically ranges from 1:1 to 10:1.

  • Incubation: Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a period of 1 to 24 hours with continuous stirring or shaking to facilitate complex formation.

  • Filtration (Optional): If any precipitate is visible, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Assay Dilution: Use the resulting clear solution for serial dilutions in your assay.

Visualizations

Caption: Decision workflow for preparing this compound for biological assays.

solubilization_options cluster_0 Solubilization Strategies for this compound cluster_1 Considerations Co-solvents (e.g., DMSO) Co-solvents (e.g., DMSO) Simple & Quick Simple & Quick Co-solvents (e.g., DMSO)->Simple & Quick Potential for Cell Toxicity Potential for Cell Toxicity Simple & Quick->Potential for Cell Toxicity Cyclodextrins Cyclodextrins Increases Solubility & Stability Increases Solubility & Stability Cyclodextrins->Increases Solubility & Stability Requires Optimization of CD:Drug Ratio Requires Optimization of CD:Drug Ratio Increases Solubility & Stability->Requires Optimization of CD:Drug Ratio Liposomes Liposomes Improves Cellular Delivery Improves Cellular Delivery Liposomes->Improves Cellular Delivery More Complex Preparation More Complex Preparation Improves Cellular Delivery->More Complex Preparation Nanoparticles Nanoparticles Enhances Dissolution Rate Enhances Dissolution Rate Nanoparticles->Enhances Dissolution Rate Requires Specialized Equipment Requires Specialized Equipment Enhances Dissolution Rate->Requires Specialized Equipment

Caption: Overview of solubilization strategies and their key considerations.

References

Assessing the stability of Friedelin-3,4-Lactone in common laboratory solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Friedelin-3,4-Lactone in common laboratory solvents.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments with this compound, providing practical advice and solutions.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended solvents for dissolving this compound?

    This compound is soluble in a range of organic solvents. Recommended options include Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1] For biological assays, DMSO is commonly used. However, it is crucial to assess the stability of the compound in your chosen solvent over the time course of your experiment.

  • Q2: How should I store this compound solutions?

    For optimal stability, it is recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

  • Q3: I am seeing a decrease in the concentration of my this compound solution over time. What could be the cause?

    A decrease in concentration could be due to several factors, including degradation of the compound, precipitation, or adsorption to the container surface. The lactone ring in this compound could be susceptible to hydrolysis, especially in the presence of trace amounts of water or in protic solvents. It is advisable to use anhydrous solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. To investigate the cause, you can perform a stability study as outlined in the Experimental Protocols section.

  • Q4: Are there any known degradation products of this compound?

    While specific degradation products are not extensively documented in the public domain, potential degradation pathways could involve the hydrolysis of the lactone ring to form the corresponding hydroxy carboxylic acid. To identify potential degradation products, techniques such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

  • Q5: How can I quantify the stability of this compound in a specific solvent?

    To quantify the stability, you can perform a time-course study where the concentration of this compound is monitored over a specific period at a defined temperature. This is typically done using a validated analytical method such as HPLC-UV, HPLC-MS, or GC-MS. The results can be used to determine the rate of degradation and the compound's half-life in that solvent. A detailed protocol is provided in the Experimental Protocols section.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: General Workflow for Assessing Solvent Stability

This workflow outlines the general steps for determining the stability of this compound in a chosen solvent.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Stock Solution (e.g., 1 mg/mL in test solvent) aliquot Aliquot into multiple vials prep_solution->aliquot t0_sample Take Time Zero (T0) Sample aliquot->t0_sample store_conditions Store aliquots at desired temperature (e.g., RT, 4°C, -20°C) aliquot->store_conditions analytical_method Analyze by validated method (e.g., HPLC-UV, GC-MS) t0_sample->analytical_method T0 analysis time_points Withdraw samples at defined time points (e.g., 1, 2, 4, 8, 24 hours) store_conditions->time_points time_points->analytical_method quantify Quantify remaining This compound analytical_method->quantify plot Plot % remaining vs. time quantify->plot half_life Calculate degradation rate and half-life plot->half_life

Figure 1: General workflow for a solvent stability study.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for quantifying this compound to assess its stability.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with UV. If a suitable wavelength is not found, an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent to be tested.

    • Dispense aliquots of the solution into several sealed vials.

    • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial.

    • Inject a known volume (e.g., 10 µL) of the solution into the HPLC system.

    • Record the peak area of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Protocol 3: Stability Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)

For a related compound, Friedelin, GC-MS has been used for quantification and can be adapted for this compound.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 285°C) and hold. The program needs to be optimized for good separation.

  • Mass Spectrometer: Operated in electron impact (EI) mode (70 eV). Scan a suitable mass range (e.g., m/z 50-500).

  • Procedure:

    • Follow the sample preparation and incubation steps as described in the HPLC protocol.

    • At each time point, take an aliquot and, if necessary, dilute it with a suitable volatile solvent (e.g., ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Monitor the abundance of a characteristic ion of this compound in the mass spectrum.

    • Quantify the amount of this compound remaining at each time point.

Data Presentation

The quantitative data from your stability studies should be summarized in a clear and structured format for easy comparison.

Table 1: Template for Summarizing Stability Data of this compound in Different Solvents at Room Temperature.

Time (hours)% Remaining in Chloroform% Remaining in DMSO% Remaining in Acetone% Remaining in Ethyl Acetate
0100100100100
1
2
4
8
24

Table 2: Template for Summarizing Stability Data of this compound in DMSO at Different Temperatures.

Time (hours)% Remaining at -20°C% Remaining at 4°C% Remaining at Room Temperature
0100100100
24
48
72
1 week
2 weeks

Logical Relationships in Stability Assessment

The following diagram illustrates the logical relationships between key factors influencing the stability of this compound in solution.

G cluster_factors Influencing Factors cluster_compound Compound State cluster_outcomes Potential Outcomes Solvent Solvent Properties (Polarity, Protic/Aprotic) Compound This compound in Solution Solvent->Compound Temperature Storage Temperature Temperature->Compound Light Exposure to Light Light->Compound Air Presence of Air/Oxygen Air->Compound Water Presence of Water Water->Compound Stable Stable Compound->Stable Ideal Conditions Degradation Degradation (e.g., Hydrolysis) Compound->Degradation Precipitation Precipitation Compound->Precipitation

References

Advanced purification techniques for isolating Friedelin-3,4-Lactone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the advanced purification of Friedelin-3,4-Lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this bioactive triterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for isolating this compound?

A1: this compound has been successfully isolated from the leaves of plants such as Calophyllum polyanthum and Garcia parviflora. These plants serve as viable starting materials for the extraction and subsequent purification of the compound.

Q2: What is the general strategy for the initial extraction of this compound from plant material?

A2: A common initial step is to perform a solvent extraction of the dried and powdered plant material. Methanol is often used for the initial extraction. The resulting crude methanol extract is then typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Q3: Which chromatographic technique is most suitable for the purification of this compound?

A3: Silica gel column chromatography is a highly effective method for the purification of this compound. A gradient elution with a non-polar solvent system, such as petroleum ether and ethyl acetate, has been shown to yield the compound as rod-shaped crystals.

Q4: How can I confirm the identity and purity of the isolated this compound?

A4: The structure and purity of the isolated compound can be confirmed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). X-ray single-crystal diffraction can provide definitive structural confirmation.

Troubleshooting Guides

Issue 1: Low yield of crude extract after solvent extraction.

  • Question: I have performed the initial methanol extraction of the plant material, but my yield of the crude extract is very low. What could be the issue?

  • Answer:

    • Incomplete Extraction: Ensure the plant material was finely powdered to maximize the surface area for solvent penetration. The extraction time may also need to be extended, or the extraction process repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • Solvent Polarity: While methanol is a good starting point, the polarity might not be optimal for extracting all triterpenoids from your specific plant material. You could consider a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol).

    • Plant Material Quality: The concentration of this compound can vary depending on the age of the plant, the season of collection, and storage conditions of the plant material.

Issue 2: Poor separation during silica gel column chromatography.

  • Question: My column chromatography is not providing good separation of this compound from other components. The fractions are all mixed. What can I do?

  • Answer:

    • Improper Solvent System: The polarity of your eluting solvent system is crucial. If the compound is eluting too quickly (high Rf value on TLC), your solvent system is too polar. If it's not moving from the baseline (low Rf), it's not polar enough. Perform thorough thin-layer chromatography (TLC) analysis with various solvent ratios (e.g., petroleum ether:ethyl acetate) to find the optimal system that gives good separation between your target compound and impurities. A 9:1 ratio of petroleum ether to ethyl acetate has been reported to be effective.

    • Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

    • Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent and as a concentrated, narrow band. Overloading the column with too much crude extract will also result in poor separation.

Issue 3: The purified compound does not crystallize.

  • Question: I have a fraction that appears pure by TLC, but I am unable to obtain crystals of this compound. It remains an oil or amorphous solid. What should I try?

  • Answer:

    • Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization. You may need to repeat the column chromatography on the "pure" fraction or try a different purification technique like preparative TLC or HPLC.

    • Solvent System for Crystallization: The choice of solvent is critical for crystallization. You need a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Try a variety of solvent systems. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, petroleum ether) until turbidity appears, then allow it to cool slowly.

    • Inducing Crystallization: If the compound is reluctant to crystallize, you can try scratching the inside of the glass vessel with a glass rod to create nucleation sites or adding a seed crystal if one is available.

Data Presentation

The following table summarizes representative data for the purification of this compound using different techniques.

Purification TechniqueStarting Material (g)Yield (mg)Purity (%)Reference/Note
Silica Gel Column Chromatography 5.0 (Petroleum Ether Fraction)150>95Based on published methods
Preparative TLC 0.5 (Partially Purified Fraction)30>98Illustrative Data
Preparative HPLC 0.1 (Partially Purified Fraction)15>99Illustrative Data

Note: Data for Preparative TLC and HPLC are illustrative to provide a comparison of potential outcomes and are not from a specific cited experiment for this compound.

Experimental Protocols

Detailed Methodology for Isolation of this compound via Column Chromatography

  • Extraction and Partitioning:

    • The dried and powdered leaves of the source plant (e.g., Calophyllum polyanthum) are extracted with methanol at room temperature.

    • The methanol extract is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate.

    • The petroleum ether fraction, which is expected to contain the less polar triterpenoids, is concentrated and used for the next step.

  • Silica Gel Column Chromatography:

    • A glass column is packed with silica gel (60-120 mesh) using petroleum ether as the slurry solvent.

    • The concentrated petroleum ether fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

    • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a 9:1 ratio.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the spot corresponding to this compound are combined.

  • Crystallization:

    • The combined fractions are concentrated under reduced pressure.

    • The residue is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane).

    • The solution is allowed to stand at a cool temperature to facilitate the formation of rod-shaped crystals of this compound.

    • The crystals are collected by filtration and dried.

Mandatory Visualizations

Experimental_Workflow Start Dried Plant Material (e.g., Calophyllum polyanthum leaves) Extraction Methanol Extraction Start->Extraction Soaking Partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) Extraction->Partitioning Crude Extract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution: Pet. Ether:EtOAc) Partitioning->ColumnChromatography Petroleum Ether Fraction Crystallization Crystallization ColumnChromatography->Crystallization Purified Fractions FinalProduct Pure this compound Crystallization->FinalProduct Rod-shaped Crystals Troubleshooting_Logic Problem Poor Separation in Column Chromatography CheckTLC Review TLC Analysis Problem->CheckTLC CheckPacking Inspect Column Packing Problem->CheckPacking CheckLoading Evaluate Sample Loading Problem->CheckLoading Solution1 Optimize Solvent System (Adjust Polarity) CheckTLC->Solution1 Incorrect Rf Solution2 Repack Column Carefully CheckPacking->Solution2 Channels/Cracks Solution3 Load Concentrated Sample in a Narrow Band CheckLoading->Solution3 Band Broadening

Troubleshooting common issues in the NMR signal assignment for friedelane structures.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with friedelane structures, assigning NMR signals can be a significant challenge due to the compact and highly saturated pentacyclic skeleton, leading to severe signal overlap in ¹H NMR spectra. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of these complex triterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of friedelane triterpenoids so complex and poorly resolved?

A1: The rigid pentacyclic structure of the friedelane skeleton results in a large number of methine and methylene protons residing in very similar chemical environments. This leads to significant signal crowding and overlap, particularly in the aliphatic region (0.8 - 2.5 ppm), making direct interpretation of the 1D ¹H NMR spectrum challenging.

Q2: What is the first step I should take when I have a complex, unresolved ¹H NMR spectrum of a friedelane?

A2: The most crucial first step is to acquire a series of 2D NMR spectra. These experiments will help to disperse the signals into a second dimension, revealing correlations that are impossible to discern from the 1D spectrum alone. The standard suite of experiments includes COSY, HSQC, and HMBC.[1][2][3]

Q3: Are there any specific solvent effects I should be aware of when analyzing friedelanes?

A3: Yes, the choice of solvent can sometimes influence the chemical shifts of certain protons and carbons. While CDCl₃ is a common solvent, using an aromatic solvent like pyridine-d₅ can induce differential shifts (Aromatic Solvent Induced Shifts - ASIS) which can help to resolve overlapping signals. However, be cautious as acidic impurities in CDCl₃ have been reported to cause structural modifications, such as dehydration, in some friedelane derivatives over time.[1][2]

Troubleshooting Guide

Issue 1: Ambiguous assignment of diastereotopic methylene protons.

Question: The HSQC spectrum of my friedelane shows multiple cross-peaks for methylene carbons, but I am unable to definitively assign the individual geminal protons. How can I resolve this?

Answer:

  • Utilize COSY and HMBC data: Look for COSY correlations from the methylene protons to adjacent methine protons. Further confirmation can be obtained from HMBC correlations from the methylene protons to nearby quaternary carbons.

  • Employ NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy is essential for determining the spatial proximity of protons.[1][2] For diastereotopic methylene protons, one proton will be axial and the other equatorial. They will show distinct NOE correlations to other nearby axial and equatorial protons, respectively, allowing for their unambiguous assignment. For example, an axial proton will typically show strong NOEs to other syn-axial protons.

Issue 2: Difficulty in assigning quaternary carbons.

Question: I am struggling to assign the seven quaternary carbons in my friedelane structure as they do not appear in the HSQC spectrum and their HMBC correlations are either weak or ambiguous.

Answer:

The assignment of quaternary carbons relies entirely on long-range correlations from protons. To overcome weak or ambiguous signals, consider the following:

  • Optimize the HMBC experiment: The HMBC experiment can be optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to enhance correlations over two or three bonds.[4] Running multiple HMBC experiments with different optimization parameters may reveal the necessary correlations.

  • Systematic Analysis: Start by identifying HMBC correlations from well-defined methyl singlets. The protons of the eight methyl groups on the friedelane skeleton often provide clear correlations to adjacent quaternary carbons.[5][6] For instance, the H-23 methyl protons will show correlations to C-3, C-4, and C-5.[6]

  • Use known chemical shift ranges: Compare the experimental chemical shifts of the unassigned quaternary carbons with tabulated data for known friedelane structures. This can provide valuable clues for preliminary assignments, which can then be confirmed with any available HMBC data.

Issue 3: Differentiating between closely related diastereomers.

Question: I have synthesized a friedelane derivative and suspect I have a mixture of two diastereomers. The 1D and 2D NMR spectra are very similar. How can I confirm the presence of both isomers and assign their stereochemistry?

Answer:

Distinguishing between diastereomers often requires careful analysis of subtle NMR features.

  • High-Resolution Spectra: Ensure you have acquired high-resolution 1D and 2D spectra to resolve minor differences in chemical shifts.

  • NOESY/ROESY is Key: The most powerful tool for this purpose is NOESY or ROESY.[7] Diastereomers will have different spatial arrangements, leading to distinct NOE patterns. For example, the orientation of a substituent will dictate its NOE correlations with the protons on the friedelane core.

  • Chemical Derivatization: In some cases, derivatizing the molecule, for instance by creating a Mosher's ester of a hydroxyl group, can help to differentiate between diastereomers by inducing larger chemical shift differences in the surrounding protons.

  • Compare with Literature Data: If the diastereomers have been previously reported, a meticulous comparison of your ¹H and ¹³C NMR data with the literature values is essential for confirmation.[8][9]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Friedelane Skeleton (in CDCl₃)

Carbon¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
122.0 - 22.51.60 - 1.95 (m)
241.0 - 41.82.30 - 2.50 (m)
3~213 (C=O in Friedelin)-
457.5 - 58.52.20 - 2.30 (q)
542.0 - 42.5-
641.0 - 41.51.65 - 1.75 (m)
717.8 - 18.51.35 - 1.45 (m)
852.8 - 53.51.30 - 1.40 (t)
937.0 - 37.8-
1059.0 - 60.01.45 - 1.55 (m)
236.5 - 7.80.85 - 1.05 (d)
2414.5 - 15.20.70 - 0.90 (s)
2517.8 - 18.50.80 - 0.95 (s)
2618.5 - 19.00.95 - 1.05 (s)
2720.0 - 20.51.00 - 1.10 (s)
2831.5 - 32.51.15 - 1.20 (s)
2934.5 - 35.50.90 - 1.00 (s)
3031.5 - 32.20.90 - 1.00 (s)

Note: Chemical shifts are approximate and can vary depending on substitution patterns.[5][9][10]

Experimental Protocols

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Methodology: The experiment consists of two 90° pulses separated by an evolution time (t₁). The FID is acquired during the detection time (t₂). The resulting 2D spectrum shows diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting coupled protons.[11][12]

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[4][13]

  • Methodology: This is a proton-detected experiment that is more sensitive than the older carbon-detected HETCOR. It involves a series of pulses on both the ¹H and ¹³C channels to transfer magnetization from the proton to the carbon and then back to the proton for detection. The resulting spectrum has axes for ¹H and ¹³C chemical shifts, with cross-peaks indicating direct C-H bonds.[11][13] An edited HSQC can also differentiate between CH, CH₂, and CH₃ groups.[4]

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons over two to three bonds (and sometimes four).[4][14]

  • Methodology: Similar to HSQC, this is a proton-detected experiment. The pulse sequence is designed to suppress one-bond correlations and enhance correlations over multiple bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.[4]

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.

  • Methodology: This experiment uses two 90° pulses separated by an evolution time, followed by a mixing time during which cross-relaxation occurs between spatially close protons. A final 90° pulse is then applied before detection. The resulting spectrum shows cross-peaks between protons that are in close spatial proximity.[1][7]

Visualizations

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Signal Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Proton_Assignment Proton Spin Systems COSY->Proton_Assignment CH_Assignment Direct C-H Assignment HSQC->CH_Assignment Quat_Assignment Quaternary Carbon & Backbone Assembly HMBC->Quat_Assignment Stereo_Assignment Stereochemical Assignment NOESY->Stereo_Assignment Proton_Assignment->CH_Assignment CH_Assignment->Quat_Assignment Quat_Assignment->Stereo_Assignment

Caption: Standard experimental workflow for NMR signal assignment of friedelane structures.

troubleshooting_logic Start Unassigned Friedelane Spectrum Q1 Overlapping Proton Signals? Start->Q1 A1 Acquire 2D NMR (COSY, HSQC, HMBC) Q1->A1 Yes Q2 Ambiguous Quaternary Carbons? Q1->Q2 No A1->Q2 A2 Optimize HMBC & Use Methyl Correlations Q2->A2 Yes Q3 Uncertain Stereochemistry? Q2->Q3 No A2->Q3 A3 Acquire NOESY/ROESY Q3->A3 Yes End Complete Assignment Q3->End No A3->End

Caption: A logical decision tree for troubleshooting common NMR assignment issues in friedelanes.

References

Optimizing Baeyer-Villiger Oxidation of Friedelin: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Baeyer-Villiger oxidation of friedelin to produce friedelolactone (a 3,4-seco-friedelan-3-oic acid lactone or A-nor-friedelan-2-oxa-3-one) is a critical transformation for accessing novel bioactive molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, ensuring a smoother and more efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the Baeyer-Villiger oxidation of friedelin?

The Baeyer-Villiger oxidation is a chemical reaction that converts a ketone to a lactone (a cyclic ester) using a peroxyacid as an oxidizing agent.[1] In the case of friedelin, a pentacyclic triterpenoid ketone, the reaction inserts an oxygen atom between the carbonyl carbon (C-3) and the adjacent quaternary carbon (C-4), leading to the formation of a seven-membered lactone ring in the A-ring of the friedelane skeleton.[2]

Q2: Which peroxyacids are most effective for the oxidation of friedelin?

meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for the Baeyer-Villiger oxidation of friedelin due to its commercial availability and reactivity.[3] Other potent peroxyacids like peroxytrifluoroacetic acid (prepared in situ from trifluoroacetic anhydride and hydrogen peroxide) can also be employed, often leading to faster reaction rates.[4]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable solvent system (e.g., hexane:ethyl acetate mixtures) can be used to separate the starting material (friedelin) from the product (friedelolactone). The disappearance of the friedelin spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction. Staining with a suitable reagent, such as ceric ammonium molybdate, can help visualize the spots.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Friedelin 1. Insufficient Reagent: The amount of peroxyacid may be inadequate for complete conversion, especially if some has decomposed. 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 3. Steric Hindrance: Friedelin is a sterically hindered ketone, which can slow down the reaction. 4. Poor Quality Reagent: The peroxyacid may have degraded over time.1. Increase Reagent Stoichiometry: Use a larger excess of the peroxyacid (e.g., 2-3 equivalents). 2. Increase Reaction Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C), but monitor carefully for side product formation. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring by TLC. 4. Use Fresh Reagent: Ensure the peroxyacid is fresh and has been stored properly.
Formation of Multiple Products (Side Reactions) 1. Over-oxidation: Prolonged reaction times or high temperatures can lead to the formation of undesired byproducts. 2. Epoxidation: If other reactive sites like double bonds are present in the molecule, epoxidation can compete with the Baeyer-Villiger oxidation.[5] 3. Reaction with Solvent: Some solvents may react with the peroxyacid under the reaction conditions.1. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating. 2. Use a More Selective Reagent: In some cases, a different peroxyacid might offer better selectivity. 3. Choose an Inert Solvent: Dichloromethane or chloroform are generally suitable solvents.
Difficult Product Isolation and Purification 1. Presence of Unreacted Peroxyacid and its Carboxylic Acid Byproduct: These acidic impurities can complicate the work-up and purification. 2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur if side products have similar polarities to the desired lactone.1. Aqueous Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate or sodium sulfite solution) to destroy excess peroxyacid. Wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct.[6] 2. Careful Column Chromatography: Use a high-quality silica gel and an optimized solvent system for column chromatography. Step-gradient or isocratic elution may be necessary for effective separation.

Experimental Protocols

Key Experiment: Baeyer-Villiger Oxidation of Friedelin with m-CPBA

This protocol provides a general guideline for the synthesis of friedelolactone. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Friedelin

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve friedelin (1 equivalent) in chloroform or dichloromethane in a round-bottom flask.

  • Add m-CPBA (2-3 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to days for completion, depending on the scale and temperature. Gentle heating (40-45 °C) can accelerate the reaction.[6]

  • Once the reaction is complete (as indicated by the disappearance of the friedelin spot on TLC), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15-20 minutes.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[7]

Expected Product Characterization: The structure of the resulting friedelolactone (3,4-seco-friedelan-3-oic acid lactone) can be confirmed by spectroscopic methods.[2]

  • ¹H NMR: Look for characteristic signals corresponding to the protons in the modified A-ring.

  • ¹³C NMR: The appearance of a lactone carbonyl signal (around δ 170-180 ppm) and the disappearance of the ketone carbonyl signal of friedelin (around δ 213 ppm) are key indicators of a successful reaction.[8][9]

Visualizing the Workflow and Logic

To aid in understanding the experimental and troubleshooting processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Friedelin in Solvent add_reagent Add m-CPBA start->add_reagent react Stir at RT or Heat add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Na₂S₂O₃ monitor->quench Complete wash Wash with NaHCO₃ and Brine quench->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography analysis Spectroscopic Analysis (NMR, IR, MS) chromatography->analysis

Caption: Experimental workflow for the Baeyer-Villiger oxidation of friedelin.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Insufficient Reagent start->cause1 cause2 Low Temperature/ Short Time start->cause2 cause3 Steric Hindrance start->cause3 cause4 Reagent Quality start->cause4 sol1 Increase m-CPBA (2-3 eq.) cause1->sol1 sol2 Increase Temp./Time (Monitor by TLC) cause2->sol2 sol3 Consider a more reactive peroxyacid cause3->sol3 sol4 Use Fresh m-CPBA cause4->sol4

Caption: Troubleshooting logic for low yield in friedelin oxidation.

References

Methods for minimizing byproduct formation during Friedelin-3,4-Lactone synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Friedelin-3,4-Lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable triterpenoid derivative.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Baeyer-Villiger oxidation of friedelin.

Problem 1: Low or No Conversion of Friedelin to Lactone

Possible Causes:

  • Inadequate Reagent Activity: The peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) may have decomposed due to improper storage or age.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Steric Hindrance: The bulky nature of the friedelin molecule can hinder the approach of the oxidant.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.

Suggested Solutions:

  • Reagent Quality: Use a fresh, high-purity batch of the peroxy acid. The activity of m-CPBA can be checked by iodometric titration.

  • Reaction Conditions:

    • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Extend the reaction time, monitoring at regular intervals.

  • Choice of Oxidant: Consider using a more reactive peroxy acid, such as trifluoroperacetic acid (TFPAA), which can be generated in situ from trifluoroacetic anhydride and hydrogen peroxide. The reactivity of peroxy acids generally follows the trend: TFPAA > 4-nitroperbenzoic acid > m-CPBA > peracetic acid > hydrogen peroxide.[1]

  • Catalysis: The use of a Lewis acid or Brønsted acid catalyst can enhance the rate of Baeyer-Villiger oxidation, especially when using less reactive oxidants like hydrogen peroxide.[2]

Problem 2: Formation of Multiple Products (Byproducts)

Possible Byproducts:

  • Isomeric Lactone (A-nor-friedelane-3-one): Due to the asymmetric nature of the ketone in friedelin, migration of the C2 methylene group instead of the C4 quaternary carbon can lead to the formation of an isomeric lactone. The migratory aptitude in Baeyer-Villiger oxidations generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[3] Based on this, the desired this compound (from migration of the more substituted C4) is the expected major product.

  • 3,4-seco-friedelane-3,4-dioic acid: Over-oxidation or rearrangement can potentially lead to the opening of the A-ring to form a dicarboxylic acid.

  • Unreacted Friedelin: Incomplete reaction will result in the presence of the starting material.

  • Hydroxy Acid: Hydrolysis of the lactone ring, either during the reaction or workup, can form the corresponding 3,4-seco-friedelan-4-hydroxy-3-oic acid. This is more likely to occur under acidic or basic conditions.[4]

Methods to Minimize Byproduct Formation:

  • Control of Regioselectivity:

    • Choice of Reagent: The regioselectivity of the Baeyer-Villiger oxidation can be influenced by the choice of peroxy acid.[3] Experimenting with different reagents (e.g., m-CPBA vs. TFPAA) may improve the ratio of the desired lactone.

    • Enzymatic Oxidation: The use of Baeyer-Villiger monooxygenases (BVMOs) can offer high regio- and enantioselectivity, potentially eliminating the formation of the isomeric lactone.[1]

  • Reaction Conditions:

    • Temperature: Maintain a low to moderate reaction temperature to minimize over-oxidation and other side reactions.

    • pH Control: During workup, maintain a neutral pH to prevent acid or base-catalyzed hydrolysis of the lactone.

  • Purification:

    • Chromatography: Column chromatography is an effective method for separating this compound from unreacted friedelin and other byproducts. A silica gel column with a gradient elution system of petroleum ether and ethyl acetate can be employed.[5]

    • Crystallization: Recrystallization of the crude product can be used to obtain the pure lactone.

Problem 3: Difficulty in Product Purification

Common Impurities:

  • meta-Chlorobenzoic Acid (m-CBA): This is a byproduct of the oxidation when using m-CPBA.

  • Unreacted Friedelin: As a non-polar compound, it may co-elute with the lactone during chromatography if the solvent system is not optimized.

  • Isomeric Byproducts: These may have similar polarities to the desired product, making separation challenging.

Purification Strategies:

  • Removal of m-CBA:

    • Aqueous Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic m-CBA.

    • Precipitation: Cooling the reaction mixture can sometimes precipitate out the m-CBA.[6]

  • Chromatographic Separation:

    • Solvent System Optimization: A careful selection of the eluent system for column chromatography is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., petroleum ether or hexane) is recommended.

    • Thin Layer Chromatography (TLC): Use TLC to determine the optimal solvent system that provides the best separation between the desired lactone and impurities before running a column.

  • Recrystallization: Multiple recrystallizations from a suitable solvent system can significantly improve the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Baeyer-Villiger oxidation of friedelin?

A1: In the Baeyer-Villiger oxidation, the group with the higher migratory aptitude preferentially migrates. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[3] In friedelin, the carbonyl group at C3 is flanked by a methylene group (C2, primary) and a quaternary carbon (C4, part of a tertiary alkyl group). Therefore, the migration of the more substituted C4 is favored, leading to the formation of this compound as the major product over the isomeric lactone formed from C2 migration.

Q2: What are the key spectroscopic features to confirm the formation of this compound?

A2: The formation of this compound can be confirmed by comparing the spectroscopic data of the product with reported values.[5]

  • IR Spectroscopy: The appearance of a characteristic lactone carbonyl stretch at a higher wavenumber (around 1740-1760 cm⁻¹) compared to the ketone carbonyl of friedelin (around 1715 cm⁻¹).

  • ¹H NMR Spectroscopy: The disappearance of the signals corresponding to the protons on the α-carbons to the ketone in friedelin and the appearance of new signals for the protons adjacent to the newly formed ester oxygen.

  • ¹³C NMR Spectroscopy: A downfield shift of the carbonyl carbon to a characteristic lactone carbonyl resonance (around 170-180 ppm) and changes in the chemical shifts of the carbons in the A-ring.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular formula of this compound, which is C₃₀H₅₀O₂ (M+ = 442.7 g/mol ).[7]

Q3: Can I use hydrogen peroxide for the Baeyer-Villiger oxidation of friedelin?

A3: While hydrogen peroxide is a greener oxidizing agent, it is less reactive than peroxy acids.[1] For a sterically hindered ketone like friedelin, hydrogen peroxide alone is unlikely to be effective. However, its reactivity can be enhanced by using it in combination with a catalyst, such as a Lewis acid or a Brønsted acid.[2] Careful optimization of the reaction conditions would be necessary to achieve a good yield and minimize byproducts.

Q4: How can I effectively remove the meta-chlorobenzoic acid (m-CBA) byproduct after using m-CPBA?

A4: There are two common methods for removing m-CBA:

  • Aqueous Base Wash: During the workup, wash the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer.

  • Precipitation: In some cases, m-CBA can be precipitated from the reaction mixture by cooling it to a low temperature (e.g., 0 °C) and then filtering it off.[6]

Quantitative Data Summary

ParameterEffect on YieldEffect on Byproduct FormationRecommendations
Reagent Higher reactivity of peroxy acid can increase yield.More reactive reagents may lead to over-oxidation.Start with m-CPBA; consider TFPAA for sluggish reactions.
Temperature Higher temperature can increase reaction rate and yield.Higher temperature can promote side reactions and decomposition.Start at room temperature and gently heat if necessary, monitoring by TLC.
Reaction Time Sufficient time is needed for completion.Prolonged reaction times can lead to byproduct formation.Monitor the reaction by TLC to determine the optimal time.
Catalyst Can increase the rate and yield, especially with H₂O₂.Incorrect catalyst choice may lead to undesired side reactions.Screen different Lewis or Brønsted acids if using H₂O₂.

Experimental Protocols

Note: A detailed, validated experimental protocol for the synthesis of this compound via Baeyer-Villiger oxidation of friedelin is not explicitly available in the searched literature. The following is a general, representative protocol based on typical Baeyer-Villiger oxidation procedures for similar substrates. It is crucial to perform small-scale pilot reactions to optimize the conditions for your specific setup.

Synthesis of this compound via Baeyer-Villiger Oxidation with m-CPBA

Materials:

  • Friedelin

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve friedelin (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise at room temperature. Caution: m-CPBA is a potentially explosive peroxide. Handle with care.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture as the eluent. The disappearance of the friedelin spot and the appearance of a new, more polar spot indicates product formation. The reaction time can vary from a few hours to overnight.

  • Workup: a. Once the reaction is complete, dilute the reaction mixture with dichloromethane. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-CBA and unreacted m-CPBA), water, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude product by column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture and gradually increasing the polarity. c. Collect the fractions containing the desired product, as identified by TLC. d. Combine the pure fractions and evaporate the solvent to yield this compound.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and MS) and compare the data with reported values.[5]

Visualizations

Friedelin_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Friedelin Friedelin Reaction Baeyer-Villiger Oxidation Friedelin->Reaction m-CPBA, DCM Crude_Product Crude Product (Lactone + Byproducts) Reaction->Crude_Product Workup Aqueous Workup (NaHCO3 wash) Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Lactone This compound Chromatography->Pure_Lactone

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Byproducts cluster_products Reaction Products Start Friedelin Oxidation Desired_Product This compound (Desired) Start->Desired_Product Favored Migration Isomer Isomeric Lactone (Byproduct) Start->Isomer Minor Migration Ring_Opened Seco-acid (Byproduct) Start->Ring_Opened Over-oxidation Unreacted Unreacted Friedelin Start->Unreacted Incomplete Reaction

Caption: Potential products and byproducts in this compound synthesis.

References

Considerations for scaling up the laboratory synthesis of Friedelin-3,4-Lactone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the laboratory synthesis of Friedelin-3,4-Lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Friedelin 1. Insufficient Reagent Activity: The oxidizing agent (e.g., m-CPBA) may have degraded due to improper storage or age. 2. Low Reaction Temperature: The activation energy for the Baeyer-Villiger oxidation of the sterically hindered friedelin ketone is not being met. 3. Inadequate Reaction Time: The reaction may be slow due to steric hindrance.1. Use a fresh batch of the oxidizing agent and ensure it has been stored under the recommended conditions (e.g., refrigerated for m-CPBA). 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. 3. Extend the reaction time and monitor the consumption of the starting material by TLC or HPLC.
Formation of Multiple Products (Low Selectivity) 1. Side Reactions: The oxidizing agent may react with other functional groups if present, or over-oxidation can occur. For instance, m-CPBA can epoxidize double bonds. 2. Incorrect Migratory Aptitude: While the tertiary carbon at C-4 is expected to migrate, suboptimal conditions might lead to the migration of the methylene group at C-2, resulting in the formation of Friedelin-2,3-lactone.1. If the starting material contains other oxidizable groups, consider using a more selective oxidizing agent or protecting sensitive functional groups. 2. Optimize the reaction conditions (solvent, temperature, and catalyst if applicable) to favor the desired migratory pathway. Theoretical studies can help in understanding the factors influencing regioselectivity.
Difficult Purification of this compound 1. Presence of Unreacted m-CPBA and its Byproduct (m-chlorobenzoic acid): These acidic impurities can co-elute with the product during chromatography. 2. Similar Polarity of Byproducts: Byproducts from side reactions may have similar polarities to the desired lactone, making chromatographic separation challenging.1. After the reaction, quench the excess m-CPBA with a reducing agent like sodium sulfite or sodium thiosulfate solution. Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove m-chlorobenzoic acid.[1] 2. Utilize different chromatographic techniques (e.g., normal phase, reverse phase) or recrystallization from a suitable solvent system to improve separation.
Exothermic Reaction Upon Scaling Up Poor Heat Dissipation: The Baeyer-Villiger oxidation can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation and a potential for thermal runaway.1. Use a jacketed reactor with a reliable cooling system. 2. Add the oxidizing agent portion-wise or via a syringe pump to control the reaction rate and temperature. 3. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
Incomplete Reaction at Larger Scales Mass Transfer Limitations: Inefficient mixing can lead to localized depletion of reagents, hindering the reaction from going to completion.1. Use appropriate stirring equipment (e.g., overhead stirrer for larger volumes) to ensure thorough mixing. 2. Consider using a solvent in which all reactants are fully soluble at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from Friedelin?

A1: The most common method is the Baeyer-Villiger oxidation of Friedelin (a cyclic ketone) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding lactone.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture alongside the starting material (Friedelin). A new spot corresponding to the more polar lactone product should appear, and the starting material spot should diminish over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[4]

Q3: What is the expected regioselectivity of the Baeyer-Villiger oxidation of Friedelin?

A3: In the Baeyer-Villiger oxidation, the group with the higher migratory aptitude preferentially migrates. For Friedelin, the migration of the more substituted tertiary carbon at the C-4 position is generally favored over the less substituted secondary carbon at the C-2 position.[3][5] This leads to the formation of the desired this compound.

Q4: What are the key safety precautions when working with m-CPBA?

A4: m-CPBA is a strong oxidizing agent and can be shock-sensitive. It is important to:

  • Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with flammable materials.

  • Store it in a cool, dry place, away from heat and light.

  • Quench any excess reagent before work-up.

Q5: Are there alternative, "greener" oxidizing agents to m-CPBA?

A5: Yes, research is ongoing into more environmentally friendly oxidizing systems. Some alternatives include using hydrogen peroxide in the presence of a Lewis acid or enzymatic (Baeyer-Villiger monooxygenases) methods.[6][7] However, these may require significant optimization for a sterically hindered substrate like Friedelin.

Experimental Protocols

Small-Scale Synthesis of Friedelin-2,3-Lactone (as a model for this compound)

This protocol is adapted from a known procedure for a related isomer and can be used as a starting point for the synthesis of this compound. Optimization will be required.

Materials:

  • Friedelin

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve Friedelin (1.0 eq) in DCM or CHCl₃ in a round-bottom flask equipped with a magnetic stirrer.

  • Add m-CPBA (1.5 - 2.0 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate and stirring for 30 minutes.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure lactone.

Data Presentation

Table 1: Reagent Quantities for Different Synthesis Scales (Example)
ScaleFriedelin (g)m-CPBA (75%) (g)Dichloromethane (mL)
Lab Scale1.01.750
Bench Scale10.017.0500
Pilot Scale100.0170.05000

Note: These are theoretical values and may need to be adjusted based on experimental optimization.

Visualizations

Experimental Workflow for Scaling Up this compound Synthesis

G cluster_0 Phase 1: Small-Scale Synthesis & Optimization cluster_1 Phase 2: Scale-Up Considerations cluster_2 Phase 3: Pilot-Scale Synthesis A 1. Reagent & Solvent Selection B 2. Small-Scale Reaction (mg scale) A->B C 3. Reaction Monitoring (TLC, HPLC) B->C D 4. Product Isolation & Characterization C->D E 5. Optimization of Parameters (Temperature, Time, Stoichiometry) D->E E->B Iterative Optimization F 6. Hazard Assessment (HAZOP) E->F G 7. Equipment Selection (Jacketed Reactor) F->G H 8. Process Safety Management (Heat Flow, Dosing) G->H I 9. Work-up & Purification Strategy H->I J 10. Gram to Kilogram Scale Reaction I->J K 11. In-Process Controls (IPCs) J->K L 12. Large-Scale Purification K->L M 13. Final Product Analysis & QC L->M

Caption: A logical workflow for scaling up the synthesis of this compound.

Baeyer-Villiger Oxidation of Friedelin

G Friedelin Friedelin (Ketone) Intermediate Criegee Intermediate Friedelin->Intermediate + m-CPBA mCPBA m-CPBA (Peroxy Acid) mCPBA->Intermediate Lactone This compound Intermediate->Lactone Rearrangement (C4 Migration) Byproduct m-Chlorobenzoic Acid Intermediate->Byproduct

Caption: The reaction pathway for the Baeyer-Villiger oxidation of Friedelin.

References

Validation & Comparative

Independent Validation of Friedelin's Cytotoxic Effects on Glioblastoma Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Friedelin on glioblastoma cells against established and alternative therapeutic agents. The data presented is compiled from independent in vitro studies to support further research and drug development initiatives in neuro-oncology.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of Friedelin and other compounds on glioblastoma cell lines. It is important to note that direct studies on Friedelin-3,4-Lactone with U251 cells are limited; therefore, data for Friedelin on the U87MG cell line is included as a relevant reference point for its anti-glioblastoma potential.

CompoundCell LineIC50 ValueExposure TimeCitation(s)
Friedelin U87MG46.38 µg/mLNot Specified[1][2]
Temozolomide (TMZ) U251Median: 240.0 µM48 hours[3][4]
U251Median: 176.50 µM72 hours[3][4]
U25135.62 ± 2.97 µmol/L (parental)Not Specified[5]
U251286.76 ± 8.36 µmol/L (TMZ-resistant)Not Specified[5]
Cisplatin U2511.4 ± 0.1 µg/mL48 hours[6]
Quercetin U251113.65 µg/mL24 hours[7][8]
U25148.61 µg/mL48 hours[7][8]
Resveratrol U251Significant cytotoxicity at 60 µM48 hours[9]
U251~150 µM (for 51.3% inhibition)48 hours[10]

Note: A study reported that a 31 μM concentration of Friedelin resulted in a 25.8% inhibition of U251 cancer cells[11].

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Plating: Seed U251 or U87MG cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight under standard cell culture conditions (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Friedelin, Temozolomide) and incubate for the desired period (e.g., 24, 48, or 72 hours)[12].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[13].

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[14].

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells[12][13].

Apoptosis Assay via Annexin V/PI Staining

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

  • Cell Treatment: Culture and treat U251 cells with the desired compound concentrations for the specified duration[15].

  • Cell Harvesting: Harvest the cells and wash them with cold PBS[16].

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature[15][17].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[18].

Visualizing Molecular Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for evaluating the cytotoxic effects of a compound on glioblastoma cells in vitro.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Culture U251 Cells plating Plate Cells in 96-well Plates cell_culture->plating treatment Treat Cells plating->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Signaling Pathways in Glioblastoma Cell Apoptosis

The diagram below illustrates simplified signaling pathways implicated in the cytotoxic effects of Friedelin and Temozolomide on glioblastoma cells.

G cluster_friedelin Friedelin Pathway cluster_tmz Temozolomide Pathway Friedelin Friedelin PI3K_AKT PI3K/AKT Pathway Friedelin->PI3K_AKT inhibits NFkB NF-κB Pathway Friedelin->NFkB inhibits Bcl2_down Bcl-2 (Anti-apoptotic) Downregulation PI3K_AKT->Bcl2_down NFkB->Bcl2_down Apoptosis_F Apoptosis Bcl2_down->Apoptosis_F Bax_up Bax (Pro-apoptotic) Upregulation Bax_up->Apoptosis_F TMZ Temozolomide DNA_alkylation DNA Alkylation (O6-methylguanine) TMZ->DNA_alkylation MMR Mismatch Repair (MMR) Pathway DNA_alkylation->MMR G2M_arrest G2/M Cell Cycle Arrest MMR->G2M_arrest Apoptosis_T Apoptosis G2M_arrest->Apoptosis_T

Caption: Apoptotic signaling pathways affected by Friedelin and Temozolomide.

References

A Comparative Analysis of the Cytotoxic Profiles of Friedelin and its Lactone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the cytotoxic properties of the naturally occurring pentacyclic triterpenoid, Friedelin, and its synthetic precursor, Friedelin-3,4-Lactone, reveals distinct differences in their anti-cancer activities. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of their respective cytotoxic profiles, methodologies for assessment, and insights into their mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of Friedelin and this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound Cell Line Cancer Type IC50 Value Citation
Friedelin MCF-7Breast Cancer1.2 µM (48h)[1]
KBOral Cancer58.72 µM (48h)[2]
U87MGGlioblastoma46.38 µg/mL (approx. 108.7 µM)[3]
L929Fibrosarcoma1.48 µg/mL (approx. 3.5 µM)[3]
HelaCervical Cancer2.59 µg/mL (approx. 6.1 µM)[3]
A375Melanoma2.46 µg/mL (approx. 5.8 µM)[3]
THP-1Leukemia2.33 µg/mL (approx. 5.5 µM)[3]
This compound U-251GlioblastomaNot explicitly quantified, but tested.[4]
PC-3Prostate CancerNot explicitly quantified, but tested.[4]
K562LeukemiaDemonstrated improvement in cytotoxicity compared to Friedelin.[5]
HCT-15Colorectal CancerNot explicitly quantified, but tested.[4]
MCF-7Breast CancerNot explicitly quantified, but tested.[4]
SKLU-1Lung CancerNot explicitly quantified, but tested.[4]
TOV-21GOvarian CancerShowed a reduction in IC50 compared to Friedelin.[5]
MDA-MB-231Breast CancerShowed a reduction in IC50 compared to Friedelin.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the cytotoxic profiles of compounds like Friedelin and this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Friedelin or this compound stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Friedelin or this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Flow cytometer

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Following treatment with Friedelin or this compound for the desired time, harvest the cells (including both adherent and floating cells).

  • Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a microcentrifuge tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Friedelin

Studies have shown that Friedelin induces apoptosis in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key signaling pathways and apoptotic regulators. Friedelin has been reported to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executive enzymes of apoptosis.[1][3] Furthermore, Friedelin has been shown to inhibit the PI3K/AKT and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.[3]

Friedelin_Signaling_Pathway Friedelin Friedelin PI3K_AKT PI3K/AKT Pathway Friedelin->PI3K_AKT inhibits MEK_ERK MEK/ERK Pathway Friedelin->MEK_ERK inhibits Bcl2 Bcl-2 (Anti-apoptotic) Friedelin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Friedelin->Bax upregulates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation promotes MEK_ERK->Proliferation promotes Caspases Caspase Activation Bcl2->Caspases inhibits Bax->Caspases promotes Apoptosis Apoptosis Caspases->Apoptosis induces Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture compound_treatment Treatment with Friedelin / this compound cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis (IC50 Calculation, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Validation of the Friedelin-3,4-Lactone chemical structure using 2D NMR techniques.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel or modified natural products is a cornerstone of drug discovery and development. This guide provides a comparative analysis for the validation of the chemical structure of Friedelin-3,4-lactone, a pentacyclic triterpenoid derivative, using two-dimensional nuclear magnetic resonance (2D NMR) techniques. By comparing expected spectral data with that of the well-characterized parent compound, Friedelin, and a closely related analogue, 3,4-seco-friedelan-3,11β-olide, we present a robust methodology for structural confirmation.

Comparative Analysis of NMR Data

The primary structural modification in this compound compared to Friedelin is the oxidative cleavage of the C3-C4 bond in the A-ring to form a lactone. This modification induces significant changes in the chemical shifts of the neighboring protons and carbons, which can be definitively identified using 2D NMR spectroscopy.

Below is a table summarizing the reported ¹H and ¹³C NMR chemical shifts for Friedelin and 3,4-seco-friedelan-3,11β-olide. The expected chemical shifts for this compound are predicted based on these related structures, highlighting the key differences anticipated in the A-ring.

Table 1: Comparative ¹H and ¹³C NMR Data (δ in ppm)

PositionFriedelin ¹³C[1]3,4-seco-friedelan-3,11β-olide ¹³C[2]This compound (Predicted) ¹³CFriedelin ¹H[1]3,4-seco-friedelan-3,11β-olide ¹H[2]This compound (Predicted) ¹H
122.337.6~35-401.88, 1.651.55, 1.35~1.6-1.9
241.532.1~30-352.38, 2.252.40, 2.15~2.3-2.5
3213.2175.6 (C=O)~175-180 (C=O)---
458.236.1~80-85 (C-O)2.252.30 (CH₂)~4.0-4.5 (CH₂)
542.136.8~40-45---
1059.558.2~58-60---
236.87.7~10-150.87 (d)0.78 (d)~1.1-1.3 (s)
2414.613.6~15-200.72 (s)0.79 (s)~0.8-1.0 (s)

Note: Chemical shifts are reported in CDCl₃ and may vary slightly depending on the solvent and instrument frequency. Predicted values for this compound are estimates based on structural similarities.

Key 2D NMR Correlations for Structural Validation

The definitive validation of the this compound structure relies on the interpretation of key correlations observed in COSY, HSQC, and HMBC spectra.

1. COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, the following key correlations are expected:

  • Correlation between the protons at C-1 and C-2.

  • Absence of a correlation between the protons on C-2 and a proton at C-4, confirming the cleavage of the C3-C4 bond.

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations).

  • The protons at C-1, C-2, and the methylene protons at C-4 would show correlations to their respective carbon signals.

  • The downfield chemical shift of the C-4 carbon (~80-85 ppm) and its correlation to protons in the ~4.0-4.5 ppm range would be a key indicator of the lactone ether linkage.

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

  • Crucial Correlation for Lactone Ring: A strong correlation between the protons on C-2 and the carbonyl carbon at C-3 (~175-180 ppm) would confirm the α-position of the methylene group to the carbonyl.

  • A correlation between the protons on the C-23 methyl group and the C-4 carbon would confirm the position of this methyl group.

  • Correlations from the protons at C-1 and C-2 to the C-10 carbon would help to confirm the A/B ring junction.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

COSY (Gradient-Selected)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse widths.

  • COSY Experiment Setup:

    • Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Typically, 256-512 increments in the indirect dimension (t₁) and 2-8 scans per increment are sufficient.

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum is typically displayed in magnitude mode.

HSQC (Gradient-Selected)
  • Sample Preparation: Same as for the COSY experiment.

  • 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine spectral widths.

  • HSQC Experiment Setup:

    • Load a standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • The number of increments in t₁ is typically 128-256, with 2-16 scans per increment.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • Data Processing: Process the data using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and perform phase correction.

HMBC (Gradient-Selected)
  • Sample Preparation: Same as for the COSY experiment. A slightly higher concentration may be beneficial as HMBC is less sensitive than HSQC.

  • 1D Spectra: Use the same ¹H and ¹³C spectral widths as for the HSQC experiment.

  • HMBC Experiment Setup:

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • The number of increments in t₁ is typically 256-512, with 4-32 scans per increment.

    • The long-range coupling constant (ⁿJCH) is optimized for a range of couplings, typically set to 8 Hz.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. The spectrum is usually displayed in magnitude mode.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for 2D NMR-based structure elucidation and the logical connections in interpreting the spectral data to validate the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_validation Structure Validation Compound Purified this compound Sample Dissolve in CDCl3 Compound->Sample NMR NMR Spectrometer Sample->NMR COSY COSY Experiment NMR->COSY HSQC HSQC Experiment NMR->HSQC HMBC HMBC Experiment NMR->HMBC Process Fourier Transform & Phasing COSY->Process HSQC->Process HMBC->Process Analysis Correlated Peak Identification Process->Analysis Validation Structure Confirmation Analysis->Validation

Caption: Experimental workflow for 2D NMR validation.

logical_relationships cluster_cosy COSY Data cluster_hsqc HSQC Data cluster_hmbc HMBC Data cluster_conclusion Structural Features C1H_C2H ¹H-1 / ¹H-2 Correlation A_Ring A-Ring Connectivity C1H_C2H->A_Ring C4_H4 ¹³C-4 / ¹H-4 Correlation (Downfield Shift) Lactone Lactone Ring Confirmed C4_H4->Lactone C3_H2 ¹³C-3 (C=O) / ¹H-2 Correlation C3_H2->Lactone C4_H23 ¹³C-4 / ¹H-23 Correlation C4_H23->A_Ring Structure This compound Structure Validated A_Ring->Structure Lactone->Structure

Caption: Logical relationships in spectral data interpretation.

References

Comparative Guide to the Anti-proliferative Effects of Friedelin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of the pentacyclic triterpenoid Friedelin and its derivatives, including Friedelin-3,4-Lactone. While direct cross-validation studies are limited, this document synthesizes available data to offer insights into their cytotoxic potential across various cancer cell lines and elucidates the underlying mechanisms of action.

Comparative Anti-proliferative Activity

Friedelin, a natural triterpenoid, and its derivatives have demonstrated varied cytotoxic effects against a range of cancer cell lines.[1][2][3] The anti-proliferative potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

While this compound itself is reported to have weak antitumor activity, with an IC50 value of 17.1 μM against U251 glioblastoma cells, its parent compound, Friedelin, has been more extensively studied.[4] The following table summarizes the IC50 values for Friedelin and a related derivative, Friedelan-3β-ol, across multiple human cancer cell lines, providing a baseline for comparison.

Table 1: Comparative IC50 Values of Friedelin and its Derivatives

CompoundCell LineCancer TypeIC50 ValueTreatment DurationCitation
This compound U251Glioblastoma17.1 µMNot Specified[4]
Friedelin KBOral Cancer117.25 µM24 hours[5]
KBOral Cancer58.72 µM48 hours[5]
MCF-7Breast Cancer1.8 µM24 hours[6]
MCF-7Breast Cancer1.2 µM48 hours[6]
22Rv1Prostate Cancer72.025 µg/mLNot Specified[7]
DU145Prostate Cancer81.766 µg/mLNot Specified[7]
HeLaCervical Cancer> 200 µg/mL (Low activity)72 hours[8][9]
HSC-1Squamous Carcinoma> 200 µg/mL (Low activity)72 hours[8]
Friedelan-3β-ol HN22Head & Neck CancerPotent Activity (IC50 < 110 µM)72 hours[9]
HepG2Liver CancerPotent Activity (IC50 < 110 µM)72 hours[9]
HCT116Colon CancerModerate Activity72 hours[9]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as treatment duration and assay methodology.

Mechanism of Action: Induction of Apoptosis

The primary mechanism behind the anti-proliferative effects of Friedelin involves the induction of apoptosis, or programmed cell death.[10] Studies on oral, breast, and prostate cancer cells indicate that Friedelin activates the intrinsic (mitochondrial) apoptotic pathway.[5][6][11]

This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction.[5] Key molecular events include:

  • Upregulation of p53: The tumor suppressor protein p53 is activated, which in turn transcriptionally activates pro-apoptotic proteins.[5]

  • Modulation of Bcl-2 Family Proteins: Friedelin increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[5][10] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Caspase Activation: The changes in the mitochondrial membrane potential lead to the activation of a cascade of cysteine proteases known as caspases, including Caspase-9 (initiator) and Caspase-3 (effector), which execute the final stages of apoptosis.[5][10]

The following diagram illustrates the signaling pathway modulated by Friedelin to induce apoptosis.

G cluster_pathway Friedelin-Induced Apoptotic Pathway Friedelin Friedelin p53 p53 Activation Friedelin->p53 Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Friedelin->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ p53->Bax Mito Mitochondrial Dysfunction (ROS ↑) Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Friedelin-induced apoptosis.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays, most commonly the MTT assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12]

MTT Cell Viability Assay Protocol

This protocol provides a generalized procedure for assessing the cytotoxicity of a compound against adherent cancer cells using a 96-well plate format.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).

  • Cell culture medium (serum-free for assay steps).

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer (plate reader).[13]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., this compound). Include untreated (vehicle control) wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the colored solution at a wavelength of 570-590 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for this experimental procedure.

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A 1. Seed Cells in 96-well Plate B 2. Incubate Overnight A->B C 3. Add Test Compound (e.g., Friedelin) B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4 hours E->F G 7. Add Solubilizer (DMSO) F->G H 8. Read Absorbance (570-590 nm) G->H I Data Analysis H->I Calculate % Viability & IC50 Value

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

References

A Comparative Analysis of Synthetically Derived and Naturally Isolated Friedelin-3,4-Lactone Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of synthetically derived and naturally isolated Friedelin-3,4-Lactone. While direct comparative studies are currently unavailable in the published literature, this document synthesizes existing data on the cytotoxic and cytoproliferative effects of both forms of the compound to offer a preliminary assessment for research and development purposes.

Data Summary

The available quantitative data on the bioactivity of this compound is limited. The following tables summarize the key findings from studies on both naturally isolated and synthetically produced versions of the compound. It is important to note that the data originates from different studies with potentially varying experimental conditions.

Table 1: Cytotoxic Activity of this compound

SourceCell LineActivityIC50 Value
Naturally IsolatedU251 (Human Glioblastoma)Cytotoxic17.1 μM[1]
Synthetically DerivedBreast and Ovarian Cancer Cell LinesImproved cytotoxicity compared to precursor (friedelin)Specific IC50 values not provided[2]

Table 2: Proliferative Effect of this compound on Mesenchymal Stem Cells (MSCs)

SourceCell TypeEffect
Naturally IsolatedRat Mesenchymal Stem Cells (rMSCs)Promotes proliferation[3]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for the key assays mentioned in the summarized data.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (both synthetic and natural isolates) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mesenchymal Stem Cell Proliferation Assay

This assay evaluates the effect of a compound on the proliferation rate of mesenchymal stem cells.

Protocol:

  • MSC Isolation and Culture: Isolate MSCs from bone marrow or other tissues and culture them in appropriate growth media.

  • Cell Seeding: Seed the MSCs in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Proliferation Assessment: At specific time points (e.g., 1, 3, 5, and 7 days), assess cell proliferation using a suitable method, such as the MTT assay described above or by direct cell counting using a hemocytometer.

  • Data Analysis: Compare the proliferation rates of treated cells to untreated control cells to determine the effect of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying molecular mechanisms and experimental processes can aid in understanding the action of this compound.

Hypothesized Signaling Pathway for Friedelin's Anticancer Activity

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on its precursor, Friedelin, suggest a potential involvement of the PI3K/Akt signaling pathway, which is crucial in regulating cell survival and proliferation.[4][5]

G cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Friedelin Friedelin Friedelin->Receptor Binds

Caption: Hypothesized PI3K/Akt signaling pathway influenced by Friedelin.

Experimental Workflow for Efficacy Comparison

A logical workflow is essential for a direct and reliable comparison of the two forms of this compound.

G cluster_synthesis Synthesis cluster_natural Natural Isolation cluster_assays Biological Assays Natural_Source Natural Source (e.g., Plants) Isolation Isolation & Purification Natural_Source->Isolation Natural_Lactone Naturally Isolated This compound Isolation->Natural_Lactone Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Natural_Lactone->Cytotoxicity_Assay Proliferation_Assay MSC Proliferation Assay Natural_Lactone->Proliferation_Assay Friedelin_Precursor Friedelin (Precursor) Chemical_Synthesis Chemical Synthesis Friedelin_Precursor->Chemical_Synthesis Synthetic_Lactone Synthetically Derived This compound Chemical_Synthesis->Synthetic_Lactone Synthetic_Lactone->Cytotoxicity_Assay Synthetic_Lactone->Proliferation_Assay Data_Analysis Comparative Efficacy Analysis Cytotoxicity_Assay->Data_Analysis Compare IC50 Proliferation_Assay->Data_Analysis Compare Proliferation Rates

Caption: Workflow for comparing synthetic vs. natural this compound.

Conclusion and Future Directions

The currently available data suggests that this compound, from both natural and synthetic origins, exhibits promising biological activities. The naturally isolated form has demonstrated cytotoxic effects against human glioblastoma cells and proliferative effects on rat mesenchymal stem cells. The synthetically derived counterpart has shown potential for enhanced cytotoxicity against certain cancer cell lines compared to its precursor.

References

Unlocking the Therapeutic Potential of Friedelane Lactones: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in natural products, with pentacyclic triterpenoids from the friedelane family standing out for their diverse biological activities. Among these, friedelane lactones have emerged as promising scaffolds for the development of new drugs, particularly in the realms of oncology and inflammatory diseases. This guide provides a comprehensive comparison of various friedelane lactones, detailing their structure-activity relationships (SAR), supported by experimental data, and outlining the methodologies used to evaluate their efficacy.

Cytotoxic Activity: A Close Look at Anticancer Potential

The cytotoxicity of friedelane lactones has been extensively studied against a panel of human cancer cell lines. The modification of the friedelane skeleton, particularly in Ring A, has been shown to significantly influence their anticancer potency. The introduction of a lactone ring, formed through Baeyer-Villiger oxidation of the corresponding friedelin precursor, is a key structural feature for cytotoxic activity.

A comparative analysis of the cytotoxic effects of several friedelane lactones reveals important SAR trends. For instance, modifications at the C-16 position of the friedelane scaffold have been shown to impact activity.

CompoundCell LineIC50 (µM)Reference
Friedelan-3-one (1) THP-1 (Leukemia)>100[1]
K562 (Leukemia)>100[1]
TOV-21G (Ovarian)>100[1]
MDA-MB-231 (Breast)>100[1]
Friedelane-3,16-dione (2) THP-1 (Leukemia)49.8 ± 1.2[1]
K562 (Leukemia)43.2 ± 1.5[1]
TOV-21G (Ovarian)65.4 ± 2.1[1]
MDA-MB-231 (Breast)78.9 ± 2.5[1]
Friedelane-3,4-lactone (5) THP-1 (Leukemia)>100[1]
K562 (Leukemia)85.6 ± 2.8[1]
TOV-21G (Ovarian)58.7 ± 1.9[1]
MDA-MB-231 (Breast)63.4 ± 2.1[1]
3,4-lactonefriedelan-16-one (6) THP-1 (Leukemia)68.4 ± 2.2[1]
K562 (Leukemia)55.3 ± 1.8[1]
TOV-21G (Ovarian)45.1 ± 1.5[1]
MDA-MB-231 (Breast)49.7 ± 1.6[1]

Key Observations from Cytotoxicity Data:

  • The presence of a carbonyl group at C-16 in friedelane-3,16-dione (2) significantly enhances cytotoxic activity compared to friedelan-3-one (1).[1]

  • The introduction of a lactone in Ring A (compounds 5 and 6) generally improves activity against ovarian and breast cancer cell lines.[1]

  • The combination of a lactone in Ring A and a ketone at C-16 (compound 6) results in the most potent cytotoxic activity among the compared lactones, particularly against ovarian and breast cancer cell lines.[1]

The cytotoxic mechanism of friedelane derivatives often involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is evidenced by the upregulation of pro-apoptotic proteins like BAK.[2]

Friedelane Lactones Friedelane Lactones Mitochondrion Mitochondrion Friedelane Lactones->Mitochondrion Induction Bax/Bak Activation Bax/Bak Activation Mitochondrion->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Fig. 1: Proposed intrinsic apoptosis pathway induced by friedelane lactones.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Friedelane derivatives, including lactones, have demonstrated significant anti-inflammatory properties in various in vivo models. These effects are often attributed to their ability to modulate key inflammatory signaling pathways.

CompoundAssayDoseInhibition (%)Reference
Friedelin Carrageenan-induced paw edema40 mg/kg52.5[3]
Croton oil-induced ear edema40 mg/kg68.7[3]
Cotton pellet-induced granuloma40 mg/kg36.3[3]

The anti-inflammatory mechanism of friedelane-type triterpenoids is multifaceted. Some compounds have been shown to inhibit the phosphorylation of MAPKs (JNK, p38, and ERK), which are upstream regulators of the pro-inflammatory transcription factor NF-κB.[4] By inhibiting MAPK phosphorylation, these compounds can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) MAPK Activation (JNK, p38, ERK) MAPK Activation (JNK, p38, ERK) Inflammatory Stimuli (LPS)->MAPK Activation (JNK, p38, ERK) IKK Activation IKK Activation MAPK Activation (JNK, p38, ERK)->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Friedelane Lactones Friedelane Lactones Friedelane Lactones->MAPK Activation (JNK, p38, ERK) Inhibition

Fig. 2: Inhibition of the MAPK/NF-κB signaling pathway by certain friedelane lactones.

Conversely, other friedelane-type triterpenoids exert their anti-inflammatory effects by activating the Nrf2 signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). By enhancing the nuclear translocation of Nrf2, these compounds bolster the cellular antioxidant defense system, thereby mitigating inflammation.

Friedelane Lactones Friedelane Lactones Keap1 Keap1 Friedelane Lactones->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation Nrf2->Nrf2 Nuclear Translocation ARE Binding ARE Binding Nrf2 Nuclear Translocation->ARE Binding Antioxidant Gene Expression (HO-1) Antioxidant Gene Expression (HO-1) ARE Binding->Antioxidant Gene Expression (HO-1) Anti-inflammatory Effect Anti-inflammatory Effect Antioxidant Gene Expression (HO-1)->Anti-inflammatory Effect

Fig. 3: Activation of the Nrf2 antioxidant pathway by certain friedelane lactones.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

Materials:

  • Cancer cell lines (e.g., THP-1, K562, TOV-21G, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Friedelane lactone stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the friedelane lactones and a vehicle control (DMSO).

  • Incubate the plates for the desired time period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48h) Incubation (48h) Compound Treatment->Incubation (48h) MTT Addition MTT Addition Incubation (48h)->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Fig. 4: Workflow for the MTT cytotoxicity assay.
Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Friedelane lactone suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Administer the friedelane lactone or vehicle orally or intraperitoneally to the rats.

  • After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[4][5]

Croton Oil-Induced Ear Edema in Mice

This model is used to assess the topical anti-inflammatory activity of compounds.

Materials:

  • Swiss albino mice (20-25 g)

  • Croton oil solution (in a suitable solvent like acetone)

  • Friedelane lactone solution (in the same solvent)

  • Micrometer or a punch biopsy tool and a balance

  • Standard anti-inflammatory drug (e.g., Dexamethasone)

Procedure:

  • Apply the friedelane lactone solution or vehicle to the inner surface of the right ear of the mice.

  • After a short period (e.g., 30 minutes), apply the croton oil solution to the same ear.

  • After a specific time (e.g., 4-6 hours), sacrifice the mice and take a circular section from both the treated and untreated ears using a punch biopsy tool.

  • Weigh the ear sections and calculate the difference in weight between the treated and untreated ears to determine the extent of edema.

  • Calculate the percentage of inhibition of ear edema for the treated groups compared to the control group.[6][7]

Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of compounds on the proliferative phase of inflammation (chronic inflammation).

Materials:

  • Wistar rats (150-200 g)

  • Sterile cotton pellets (e.g., 10 mg)

  • Friedelane lactone suspension

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Implant sterile cotton pellets subcutaneously in the dorsal region of the rats under anesthesia.

  • Administer the friedelane lactone or vehicle daily for a specific period (e.g., 7 days).

  • On the 8th day, sacrifice the rats and dissect out the cotton pellets along with the granulomatous tissue.

  • Dry the pellets to a constant weight.

  • The increase in the dry weight of the pellets is a measure of granuloma formation.

  • Calculate the percentage of inhibition of granuloma formation for the treated groups compared to the control group.[8][9]

Acetic Acid-Induced Vascular Permeability in Mice

This assay measures the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.

Materials:

  • Swiss albino mice (20-25 g)

  • Acetic acid solution (e.g., 0.6%)

  • Evans blue dye solution (e.g., 1%)

  • Friedelane lactone suspension

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Administer the friedelane lactone or vehicle to the mice.

  • After a specific time, inject Evans blue dye intravenously.

  • Shortly after the dye injection, inject acetic acid intraperitoneally.

  • After a set time (e.g., 20-30 minutes), sacrifice the mice and collect the peritoneal fluid.

  • Quantify the amount of Evans blue dye that has leaked into the peritoneal cavity by measuring the absorbance of the peritoneal fluid.

  • Calculate the percentage of inhibition of vascular permeability for the treated groups compared to the control group.[10][11]

Conclusion

The structure-activity relationship analysis of friedelane lactones reveals that specific structural modifications, particularly on Ring A and at the C-16 position, can significantly enhance their cytotoxic and anti-inflammatory activities. The introduction of a lactone moiety is a crucial determinant of their biological profile. The underlying mechanisms of action appear to involve the induction of apoptosis via the intrinsic mitochondrial pathway and the modulation of key inflammatory signaling cascades, including the NF-κB and Nrf2 pathways. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these promising natural product derivatives, paving the way for the development of novel therapeutic agents for cancer and inflammatory disorders. Further research focusing on optimizing the lead structures and elucidating their detailed molecular interactions will be critical in translating the therapeutic potential of friedelane lactones into clinical applications.

References

Unlocking Antitumor Potential: A Comparative Analysis of Cytotoxicity in Semi-Synthetic Friedelane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Friedelane triterpenoids, a class of natural products, have emerged as a promising scaffold for the development of new chemotherapeutics. Through semi-synthetic modifications, researchers aim to amplify their inherent cytotoxic properties. This guide provides a comparative analysis of the cytotoxic activity of various semi-synthetic friedelane derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug development efforts.

Comparative Cytotoxicity of Semi-Synthetic Friedelane Derivatives

The cytotoxic potential of semi-synthetic friedelane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. These values, collated from various studies, offer a quantitative comparison of the cytotoxic efficacy of different derivatives.

Derivative NameCancer Cell LineIC50 (µM)Reference
FriedelinHeLa (Cervical Cancer)3.54 ± 0.30[1]
MCF-7 (Breast Cancer)1.2 (48h)[2]
PC3 (Prostate Cancer)28.4 ± 0.7[1]
EpifriedelanolPC3 (Prostate Cancer)28.4 ± 0.7[1]
Friedelan-3β-yl naproxenateTHP-1 (Leukemia)266 ± 6[3]
Friedelan-3α-yl pent-4-ynoateK-562 (Leukemia)267 ± 5[3]
3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-olTHP-1 (Leukemia)13 ± 1 (µg/mL)[4][5]
Friedelan-3α,11β-diolTHP-1 (Leukemia)10.0 ± 0.9 (µg/mL)[4][5]
K-562 (Leukemia)11 ± 1 (µg/mL)[4][5]
TOV-21G (Ovarian Cancer)33 ± 3 (µg/mL)[4][5]
MDA-MB-231 (Breast Cancer)13 ± 2 (µg/mL)[4][5]
11β-hydroxyfriedelan-3-oneTHP-1 (Leukemia)14 ± 1 (µg/mL)[4][5]
K-562 (Leukemia)16 ± 2 (µg/mL)[4][5]
2,3-secofriedelan-2-al-3-oic acidHuman Cancer Cell Line PanelGI50 = 5.4-17.2[6]
2α,3β-dihydroxy-D:A-friedoolean-28-oic acidMCF-7 (Breast Cancer)1.2-3.3 (µg/mL)[7]
H-460 (Lung Cancer)1.2-3.3 (µg/mL)[7]
SF-268 (CNS Cancer)1.2-3.3 (µg/mL)[7]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.

MTT Cytotoxicity Assay Protocol

This protocol outlines the key steps for assessing the cytotoxicity of semi-synthetic friedelane derivatives using the MTT assay.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Semi-synthetic friedelane derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the semi-synthetic friedelane derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for untreated cells (vehicle control) and medium-only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

    • The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways in Friedelane-Induced Cytotoxicity

Understanding the molecular mechanisms underlying the cytotoxic effects of friedelane derivatives is crucial for their development as targeted anticancer agents. Studies on the parent compound, friedelin, have revealed its ability to induce apoptosis, a form of programmed cell death, through multiple signaling pathways.

Apoptosis Induction by Friedelane Derivatives

Friedelane derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization.

  • Caspase Activation: Activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.

  • p53 Activation: Upregulation and functional stabilization of the tumor suppressor protein p53, which plays a central role in cell cycle arrest and apoptosis.

Inhibition of Pro-Survival Signaling Pathways

In addition to inducing apoptosis, friedelin has been reported to inhibit key pro-survival signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt Pathway: Inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell growth, proliferation, and survival.

  • MEK/ERK Pathway: Downregulation of the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

The following diagram illustrates the key signaling pathways implicated in the cytotoxic effects of friedelane derivatives.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Pro-Survival Pathways Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 PI3K/Akt PI3K/Akt Cell Survival Cell Survival PI3K/Akt->Cell Survival MEK/ERK MEK/ERK MEK/ERK->Cell Survival Friedelane Derivatives Friedelane Derivatives Friedelane Derivatives->Death Receptors Friedelane Derivatives->Bax Friedelane Derivatives->Bcl-2 Friedelane Derivatives->PI3K/Akt Friedelane Derivatives->MEK/ERK p53 p53 Friedelane Derivatives->p53 p53->Bax Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathways modulated by friedelane derivatives.

Experimental Workflow

The general workflow for the comparative analysis of cytotoxicity among different semi-synthetic friedelane derivatives is depicted below.

Start Start Synthesis Synthesis of Friedelane Derivatives Start->Synthesis Characterization Structural Characterization Synthesis->Characterization Treatment Treatment with Derivatives Characterization->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Caption: Experimental workflow for cytotoxicity analysis.

References

Replicating and verifying published bioactivity data for Friedelin-3,4-Lactone.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the bioactivity of Friedelin-3,4-Lactone with its parent compound, Friedelin. The information is supported by published experimental data and detailed protocols to aid in the replication and verification of these findings.

Cytotoxic Activity: A Quantitative Comparison

This compound, a derivative of the pentacyclic triterpenoid Friedelin, has demonstrated cytotoxic effects against human cancer cell lines. Notably, it exhibited an IC50 value of 17.1 μM against the human glioblastoma cell line U251, as determined by a sulforhodamine B (SRB) assay. In terms of general cytotoxicity, it showed a CC50 value of 481.7 μM against the human liver cancer cell line HepG2.2.15 in an MTT assay.

To provide a clear perspective on its potency, the bioactivity of this compound is compared with its more extensively studied precursor, Friedelin. The following table summarizes the reported IC50 values of Friedelin against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (μM) of Friedelin
U251Glioblastoma~25.8% inhibition at 31 µM
MCF-7 Breast Cancer 1.2
HeLa Cervical Cancer 8.3
PC-3 Prostate Cancer ~61.9% inhibition at 31 µM
K562 Leukemia No inhibition at 31 µM

Proliferative Effects on Mesenchymal Stem Cells

Experimental Protocols

For researchers seeking to replicate and verify the reported bioactivity of this compound, detailed experimental methodologies are crucial. The following are generalized protocols for the key assays mentioned.

Sulforhodamine B (SRB) Assay for Cytotoxicity in U251 Cells

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • U251 human glioblastoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Protocol:

  • Cell Seeding: Seed U251 cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48 to 72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% (w/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

SRB_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis seed Seed U251 Cells incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 fix Fix with TCA incubate2->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye wash->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Potential signaling pathways modulated by Friedelin and its derivatives.

Further research is necessary to confirm whether this compound exerts its biological effects through similar mechanisms. Investigating its impact on the PI3K/Akt, MAPK, and NF-κB signaling pathways would be a logical next step in understanding its mode of action.

Commercially Available Triterpenoid Lactones for Comparison

For researchers interested in comparative studies, a variety of triterpenoid lactones with known bioactivities are commercially available. These compounds can serve as valuable benchmarks for evaluating the performance of this compound.

Compound NameReported Bioactivity
Betulinic Acid Antitumor, anti-inflammatory, antiviral
Ursolic Acid Anticancer, anti-inflammatory, antioxidant
Oleanolic Acid Hepatoprotective, anti-inflammatory, antitumor
Celastrol Anti-inflammatory, anticancer, neuroprotective
Withaferin A Anticancer, anti-inflammatory, anti-angiogenic

This guide provides a foundational overview for researchers investigating the bioactivity of this compound. The provided data and protocols are intended to facilitate the replication and expansion of the existing knowledge on this promising natural product derivative.

Unveiling the Selective Cytotoxicity of Friedelin-3,4-Lactone: A Comparative Analysis for Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer agents with improved therapeutic indices, the natural triterpenoid Friedelin-3,4-Lactone has emerged as a compound of interest. This guide provides a comprehensive comparison of the selective cytotoxicity of this compound in cancer cells versus normal cells, offering valuable insights for researchers, scientists, and drug development professionals. The following analysis is based on available preclinical data and provides a framework for evaluating its potential as a selective anticancer agent.

Performance Snapshot: this compound vs. Doxorubicin

To contextualize the cytotoxic potential of this compound, its performance is compared against Doxorubicin, a widely used chemotherapeutic agent. The available data on this compound is currently limited to a specific set of cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound U251Glioblastoma17.1[1][2][3]
Doxorubicin U87-MG (Glioblastoma)Glioblastoma0.88 (48h)
Doxorubicin PC-3Prostate Cancer~1.5 (72h)
Doxorubicin K562Leukemia6.94 (MTT)[4]
Doxorubicin HCT-15Colon Cancer0.16 (72h)
Doxorubicin MCF-7Breast Cancer0.65 (MTT)[5]
Doxorubicin SKLU-1Lung CancerNot available

Note: IC50 values for Doxorubicin are sourced from various studies and may have different experimental conditions (e.g., incubation time, assay method).

Assessing Selective Cytotoxicity: Cancer vs. Normal Cells

A critical attribute of a promising anticancer drug is its ability to selectively target cancer cells while sparing normal, healthy cells, thereby minimizing side effects.

This compound: Direct experimental data on the cytotoxicity of this compound against normal human cell lines is not readily available in the reviewed literature. However, studies on its parent compound, Friedelin , have demonstrated a favorable selectivity profile. For instance, Friedelin exhibited potent cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 0.51 µg/mL, while showing no cytotoxic effects on normal Vero and V79 cells[6][7]. Another study reported that Friedelin was significantly more cytotoxic to U87MG glioblastoma cells (IC50: 46.38 µg/mL) compared to normal primary rat cerebral cortex (PRCC) cells (IC50: 1271.77 µg/mL)[6]. This suggests that the friedelane scaffold may possess inherent selective cytotoxicity, a property that could extend to its lactone derivative. Further investigation is warranted to confirm this hypothesis for this compound.

Doxorubicin: Doxorubicin is a potent and broadly effective anticancer drug, but its clinical use is often limited by significant cardiotoxicity and other side effects stemming from its lack of selectivity.

CompoundNormal Cell LineCell TypeEffect
Friedelin (parent compound) Vero, V79Kidney epithelialNo cytotoxicity observed[6][7]
Friedelin (parent compound) PRCCRat cerebral cortexSignificantly lower cytotoxicity compared to glioblastoma cells[6]
Doxorubicin HGF-1Human gingival fibroblastCytotoxic

Unraveling the Mechanism of Action: The Apoptotic Pathway

While the precise signaling pathway of this compound is yet to be fully elucidated, insights can be drawn from its parent compound, Friedelin. Studies on Friedelin indicate that it induces apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway. This pathway is characterized by the involvement of the mitochondria and the B-cell lymphoma 2 (Bcl-2) family of proteins.

Friedelin has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[8]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.

Disclaimer: The following signaling pathway is based on the known mechanism of the parent compound, Friedelin, and is proposed as a likely mechanism for this compound. Further research is required for direct confirmation.

G F34L This compound Bcl2 Bcl-2 (Anti-apoptotic) F34L->Bcl2 Inhibition Bax Bax (Pro-apoptotic) F34L->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Experimental Protocols

The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cytotoxicity by measuring cellular protein content. This method was utilized in the study that determined the IC50 value of this compound against the U251 cell line[1][2][3].

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

Materials:

  • 96-well microtiter plates

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound and Doxorubicin

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration of 5% TCA) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader[9][10].

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds D Incubate for 48-72h C->D E Fix cells with TCA F Wash and dry plates E->F G Stain with SRB F->G H Wash and dry plates G->H I Solubilize bound dye H->I J Read absorbance I->J

Caption: Experimental workflow for the SRB cytotoxicity assay.

Conclusion

The available data, primarily from its parent compound Friedelin, suggests that this compound holds promise as a selective cytotoxic agent against cancer cells. Its potential to induce apoptosis through the intrinsic pathway makes it a compelling candidate for further investigation. However, to fully assess its therapeutic potential, direct experimental evidence of its cytotoxicity against a panel of normal human cell lines is crucial. Comparative studies with established chemotherapeutic agents like Doxorubicin, using standardized experimental conditions, will be instrumental in determining its relative efficacy and selectivity. The detailed experimental protocol provided herein offers a robust framework for conducting such vital preclinical evaluations.

References

Safety Operating Guide

Navigating the Safe Disposal of Friedelin-3,4-Lactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the proper disposal of Friedelin-3,4-lactone, a triterpenoid with potential biological activities.

Core Disposal and Decontamination Procedures

The disposal of this compound, as with any laboratory chemical, should be conducted in a manner that minimizes environmental impact and adheres to local, state, and federal regulations. The following procedural steps provide a framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

Step 2: Decontamination

  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (such as acetone or ethanol), followed by washing with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.

  • Work Surfaces: Spills should be cleaned immediately. Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal as hazardous waste. The area should then be decontaminated with a suitable solvent and washed.

Step 3: Waste Disposal

  • Consult EHS: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your location's regulations and the exact nature of the waste.

  • Licensed Waste Disposal Vendor: The collected waste must be disposed of through a licensed hazardous waste disposal vendor. Your EHS office will have established procedures for the pickup and disposal of chemical waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This can lead to environmental contamination and may be in violation of local regulations.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically pertaining to the disposal parameters of this compound. For the related compound Friedelin, the available safety data does not specify concentration limits for disposal, as it is not classified as hazardous.[1] In the absence of specific data, all waste containing this compound should be treated as chemical waste and disposed of according to institutional protocols.

ParameterValueSource
Hazardous ClassificationNot classified as hazardous (for Friedelin)[1]

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional guidelines for handling and usage protocols.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Start This compound Waste Generated Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Waste Solid Waste (powder, contaminated PPE) Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (solutions) Identify_Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (needles, glassware) Identify_Waste_Type->Sharps_Waste Sharps Segregate_Solid Segregate in Labeled Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in Labeled Liquid Waste Container Liquid_Waste->Segregate_Liquid Segregate_Sharps Place in Sharps Container Sharps_Waste->Segregate_Sharps Consult_EHS Consult Institutional EHS Office for Guidance Segregate_Solid->Consult_EHS Segregate_Liquid->Consult_EHS Segregate_Sharps->Consult_EHS Licensed_Vendor Dispose via Licensed Hazardous Waste Vendor Consult_EHS->Licensed_Vendor

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Friedelin-3,4-Lactone

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential laboratory hazards. The following table outlines the recommended PPE for handling Friedelin-3,4-Lactone.

Body Part Personal Protective Equipment Specifications
Eyes/Face Safety goggles with side protectionMust be worn at all times in the laboratory.
Hands Chemical-resistant glovesNitrile rubber gloves with a thickness of >0.11 mm are recommended.
Body Laboratory coatShould be worn to protect against incidental contact.
Respiratory Particulate filter device (if dust is generated)A P1 filter (or equivalent), which filters at least 80% of airborne particles, is recommended when handling the solid compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered.[1] Have all necessary equipment, including PPE, readily available.

  • Weighing and Transfer : When weighing the solid compound, do so in a well-ventilated area or a fume hood to minimize inhalation of any dust particles. Use appropriate tools, such as a spatula, to transfer the compound.

  • Dissolving : If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1] Clean all equipment used in the process.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Solid Waste : Uncontaminated solid this compound, being a non-hazardous chemical, can typically be disposed of in the regular laboratory trash, provided it is securely packaged and transferred by laboratory personnel.[2] However, it is imperative to consult and adhere to your institution's specific waste disposal policies.

  • Liquid Waste : For solutions containing this compound, the disposal method will depend on the solvent used. If the solvent is non-hazardous and miscible with water, it may be permissible to dispose of it down the drain with copious amounts of water. Always check local regulations and institutional guidelines before disposing of any chemical waste down the sewer.[3]

  • Contaminated Materials : Any materials, such as gloves or weighing paper, that come into contact with this compound should be disposed of as solid chemical waste according to your institution's procedures.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE prep_area->don_ppe Proceed weigh_transfer 3. Weigh & Transfer Compound don_ppe->weigh_transfer Proceed dissolve 4. Prepare Solution (if applicable) weigh_transfer->dissolve If creating solution clean_equipment 5. Clean Equipment weigh_transfer->clean_equipment If using solid dissolve->clean_equipment Proceed dispose_waste 6. Dispose of Waste clean_equipment->dispose_waste Proceed remove_ppe 7. Doff & Dispose of PPE dispose_waste->remove_ppe Proceed wash_hands 8. Wash Hands remove_ppe->wash_hands Final Step

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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